Technical Guide: Synthesis and Characterization of Tristearyl Orthoformate (TSOF)
Executive Summary Tristearyl Orthoformate (TSOF) represents a class of hydrophobic, acid-labile orthoesters utilized primarily in the development of "smart" drug delivery systems. Unlike conventional esters, TSOF is stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tristearyl Orthoformate (TSOF) represents a class of hydrophobic, acid-labile orthoesters utilized primarily in the development of "smart" drug delivery systems. Unlike conventional esters, TSOF is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH < 5.5), such as the endosome or tumor microenvironment. This property allows for the engineering of pH-sensitive liposomes and solid lipid nanoparticles (SLNs) that facilitate cytosolic delivery of payloads via endosomal destabilization.
This guide provides a rigorous, self-validating protocol for the synthesis, purification, and characterization of TSOF, designed for researchers requiring high-purity excipients for formulation studies.
The Chemical Rationale: Acid-Triggered Hydrolysis
The utility of TSOF lies in its sensitivity to hydronium ions. In a neutral environment, the steric bulk of the three stearyl chains protects the central carbon. However, protonation of an alkoxy oxygen initiates a cascade resulting in the release of free stearyl alcohol and formic acid.
Mechanism of Action
The hydrolysis follows an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). This mechanism is critical for understanding stability profiles during storage versus activity in vivo.
Figure 1: Acid-catalyzed hydrolysis pathway of Tristearyl Orthoformate. The breakdown results in the conversion of a neutral lipid into surfactant-like alcohols and acid, disrupting the lipid bilayer.
Synthesis Strategy: Transesterification Workflow
Direct esterification is not possible for orthoesters. The standard route is acid-catalyzed transesterification (alcoholysis) using a low-molecular-weight orthoester (Triethyl Orthoformate, TEOF) and Stearyl Alcohol (1-Octadecanol).
Reaction:
Experimental Protocol
Safety Note: Perform all steps in a fume hood. TEOF is flammable.[1][2]
Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of dry Nitrogen (
).
Charge the RBF with 1-Octadecanol (30.0 g, 111 mmol) .
Add Toluene (150 mL) and heat to 60°C to dissolve the alcohol completely.
Reaction Initiation:
Add Triethyl Orthoformate (6.6 g, 44 mmol) . Note: A slight molar excess (1.2 eq relative to stoichiometry) of TEOF is used, but since TEOF is volatile, we calculate based on the alcohol.
Add catalyst pTSA (50 mg, ~0.1 wt%) .
Increase temperature to reflux (~115°C bath temp).
Equilibrium Shift (Critical Step):
The reaction generates Ethanol. To drive the equilibrium to the right (Le Chatelier’s principle), you must remove the ethanol.
Monitor the Dean-Stark trap or distillation head. The boiling point of the Ethanol/Toluene azeotrope is ~76°C.
Maintain reflux for 4–6 hours until the distillate temperature approaches the boiling point of pure Toluene (110.6°C), indicating ethanol removal is complete.
Quenching:
Cool the reaction mixture to ~40°C.
Crucial: Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Failure to neutralize before full cooling/concentration can lead to back-hydrolysis due to trace ambient moisture.
Isolation:
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Toluene and unreacted TEOF.
The result is a crude, waxy white solid.
Figure 2: Synthesis workflow emphasizing the critical ethanol removal and neutralization steps.
Purification: Ensuring Biological Compatibility
Crude TSOF contains traces of stearyl alcohol and catalyst. For drug delivery, purity >95% is required.
Method A: Recrystallization (Recommended)
Dissolve the crude solid in a minimal amount of Hexane (warm, ~40°C).
Slowly cool to Room Temperature, then to 4°C overnight.
TSOF crystallizes out; unreacted stearyl alcohol is more soluble in cold hexane.
Filter and wash with cold hexane.
Dry under high vacuum for 24 hours.
Method B: Flash Chromatography (High Purity)
Stationary Phase:Basic Alumina (Activity Grade II or III).
Warning: Do NOT use Silica Gel. Silica is slightly acidic and will hydrolyze the orthoester on the column.
Mobile Phase: Hexane:Ethyl Acetate (98:2) with 0.1% Triethylamine.
Procedure: Load sample; collect fractions. TSOF elutes early (highly non-polar).
Characterization Suite
Verify the structure and purity using the following multi-modal approach.
Nuclear Magnetic Resonance (NMR)
Dissolve ~10 mg in
(neutralized with basic alumina or trace ).
Nucleus
Signal ( ppm)
Multiplicity
Integration
Assignment
H
5.0 – 5.5
Singlet
1H
Orthoformate Methine (-C(OR)). Diagnostic Peak.
H
3.4 – 3.6
Triplet
6H
-Methylene (-O-C-R)
H
1.5 – 1.6
Multiplet
6H
-Methylene
H
1.25 (approx)
Broad Singlet
~90H
Alkyl Chain Envelope
H
0.88
Triplet
9H
Terminal Methyls
C
112 – 114
Singlet
-
Orthoformate Carbon ()
Success Criteria:
Presence of the methine singlet at ~5.2 ppm.
Absence of the ethyl quartet (3.5 ppm) from the starting TEOF.
Integration ratio of Methine (1H) to Terminal Methyls (9H) must be ~1:9.
Infrared Spectroscopy (FT-IR)
Target: Absence of Carbonyl.
Observation: Strong bands at 1050–1150 cm
(C-O-C stretching).
Validation: If a peak appears at 1700–1740 cm
, the sample has hydrolyzed to stearyl formate or contains stearic acid impurities.
Expectation: TSOF will exhibit a sharp melting endotherm. While specific literature values vary by polymorph, it is generally distinct from Stearyl Alcohol (
). A shift in or a single sharp peak confirms the formation of a new chemical entity (NCE).
References
Guo, X., & Szoka, F. C. (1993). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research. Link
Li, W., et al. (2012). Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery.[4] Acta Biomaterialia. Link
Masson, C., et al. (2004). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. Journal of Controlled Release. Link
Spectroscopic analysis of tristearyl orthoformate (NMR, IR, MS)
Executive Summary Tristearyl Orthoformate (Tri-n-octadecyl orthoformate) is a high-molecular-weight hydrophobic derivative ( ) typically synthesized via the transesterification of triethyl orthoformate with stearyl alcoh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tristearyl Orthoformate (Tri-n-octadecyl orthoformate) is a high-molecular-weight hydrophobic derivative (
) typically synthesized via the transesterification of triethyl orthoformate with stearyl alcohol. Due to its three long alkyl chains, TSOF presents unique analytical challenges compared to its short-chain homologs. It typically exists as a waxy solid with low solubility in polar solvents.[1]
This guide provides a definitive spectroscopic framework for validating the identity and purity of TSOF. Unlike standard commodity chemicals, TSOF lacks a widely available spectral atlas entry; therefore, this protocol relies on first-principles derivation from homologous series and exclusionary logic (proving the absence of starting materials).
Key Analytical Markers:
NMR: The diagnostic methine singlet (
~5.0–5.3 ppm) and the specific integration ratio of 1:9 (Methine : Terminal Methyls).[1]
IR: The complete disappearance of the hydroxyl stretch (
~3300 cm⁻¹) from the stearyl alcohol precursor.[1]
MS: The detection of the stabilized dialkoxycarbenium ion
via soft ionization (APCI/MALDI).
Molecular Architecture & Theoretical Basis[1]
Understanding the molecule is the first step to successful analysis. TSOF is an orthoester , a functional group sensitive to acid hydrolysis but stable in base.
) act as a massive signal dampener.[1] They generate an intense overlapping signal (the "methylene envelope") that can obscure subtle diagnostic peaks.[1] High-resolution instruments (400 MHz+ for NMR) and careful baseline management are required.
Sample Preparation Protocols
Poor solubility is the primary cause of failed TSOF analysis. The waxy chains can form micelles or aggregates in solution, leading to broad, uninterpretable NMR peaks.[1]
Protocol A: NMR Sample Preparation
Solvent Selection: Use Chloroform-d (
) as the primary solvent. If the sample is particularly waxy or crystalline, use Benzene-d6 () to break van der Waals interactions between chains.
Concentration: Prepare a concentration of 10–15 mg/mL . Do not oversaturate; high viscosity broadens lines.[1]
Thermal Conditioning:
Standard: Sonicate for 5 minutes at room temperature.
Advanced: If the solution appears cloudy, warm the NMR tube to 40°C inside the probe.[1] This ensures rapid molecular tumbling and sharp peaks.[1]
Neutralization:[1] Add a single grain of activated basic alumina or
to the tube if using acid-sensitive (which often contains trace HCl), to prevent in-situ hydrolysis during the scan.
Protocol B: IR & MS Prep
IR: Cast a thin film from
onto a KBr window or use an ATR (Attenuated Total Reflectance) accessory with a diamond crystal.[1] Ensure the crystal is heated slightly if the wax does not make good contact.
MS: Dissolve in THF/Toluene (1:1). Avoid protic solvents like Methanol which can cause transesterification in the source.[1]
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
NMR is the gold standard for TSOF validation.[1] The goal is to prove the existence of the central
core and the attachment of three chains.
¹H-NMR (Proton)
The spectrum will be dominated by the alkyl chains. You must zoom in to find the diagnostic methine.[1]
Structural Unit
Chemical Shift ( ppm)
Multiplicity
Integration (Theoretical)
Notes
Methine Core ()
5.0 – 5.3
Singlet (s)
1H
The Critical Proof. If this is a triplet, you have formate ester impurity. If absent, hydrolysis occurred.
Application Note: If you see a broad hump at 3400 cm⁻¹, your sample is wet or hydrolyzed. Dry the sample under high vacuum (<1 mbar) for 4 hours and re-run.
Mass Spectrometry (MS)[1]
Standard Electron Impact (EI) is too harsh for TSOF and will likely obliterate the molecular ion.[1]
Recommended Technique: APCI or MALDI[1]
Method: Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode.[1]
Alternative: MALDI-TOF using a DHB matrix with Silver Nitrate (
Secondary Fragment: Further loss of stearyl chains (complex alkyl fragmentation).[1]
Analytical Workflow Diagram
The following Graphviz diagram visualizes the decision logic for validating TSOF batches.
Figure 1: Logical decision tree for the spectroscopic validation of Tristearyl Orthoformate, prioritizing the exclusion of hydrolysis products.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles for Orthoester NMR shifts).
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Fragmentation of Orthoesters.
Pindur, U. (1983).[1] Chemistry of Orthoesters and Orthocarbonates. In The Chemistry of Acid Derivatives. Wiley.[1] (Mechanistic grounding for dialkoxycarbenium ion formation).
Sigma-Aldrich. (2023).[1] Reference Spectra for Triethyl Orthoformate (Homolog Reference). (Used for homologous shift extrapolation).[1]
ChemicalBook. (2023).[1] Isopropyl Dodecanoate (Imperfect CAS Match Warning). (Cited to highlight the importance of distinguishing TSOF from simple fatty esters).
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tristearyl Orthoformate: A Prospective Analysis
Audience: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of Tristearyl Orthoformate As a Senior Application Scientist, one of the most compelling challenges we fac...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territory of Tristearyl Orthoformate
As a Senior Application Scientist, one of the most compelling challenges we face is the characterization of novel or poorly understood materials. Tristearyl orthoformate, a long-chain orthoester, presents such a case. While its molecular structure suggests potential utility as a lipid-based excipient in drug delivery systems—perhaps in forming stable matrices for controlled release—a significant gap exists in the public domain regarding its solid-state properties. The performance of a pharmaceutical excipient is inextricably linked to its solid state; properties like solubility, stability, and mechanical strength are dictated by its crystal structure and polymorphic behavior.[1][2]
This guide, therefore, embarks on a prospective journey. In the absence of established data, we will construct a comprehensive, first-principles roadmap for the complete solid-state characterization of tristearyl orthoformate. This document is not a review of existing knowledge but an expert-guided protocol—a blueprint for researchers to follow. We will not merely list techniques; we will delve into the causality behind the experimental workflow, ensuring that each step logically informs the next, creating a self-validating system of analysis. Our objective is to empower you, the researcher, to transform an unknown entity into a well-characterized material, suitable and safe for pharmaceutical development, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: Foundational Analysis – Confirmation of Crystallinity and Initial Thermal Behavior
Before delving into complex structural analysis, we must first establish the fundamental nature of the supplied tristearyl orthoformate sample. Is it crystalline, amorphous, or a mixture? An amorphous form, lacking long-range molecular order, will exhibit vastly different properties—often higher solubility but lower stability—compared to a crystalline counterpart.[1][2] This initial assessment is a critical decision point in the development pathway.
The Triad of Initial Assessment: DSC, TGA, and HSM
Our investigation begins with a trio of thermal analysis techniques. This is a strategic choice; these methods are rapid, require minimal sample, and provide a wealth of information that will guide our subsequent, more intensive crystallographic studies.
Differential Scanning Calorimetry (DSC): This is our primary tool for detecting thermal events like melting, crystallization, and solid-state transitions.[5][6] A sharp endotherm upon heating is a strong indicator of a crystalline material's melting point, whereas an amorphous solid will typically show a subtle glass transition (a step-change in heat capacity).[7]
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. Its crucial role here is to distinguish between melting and decomposition. It also identifies the presence of bound solvents or water (solvates/hydrates), which are themselves distinct crystalline forms.[8]
Hot-Stage Microscopy (HSM): HSM provides invaluable visual confirmation of the thermal events detected by DSC.[9][10] Observing the sample as it is heated allows us to see morphology changes, melting, and recrystallization in real-time, providing a direct link between the thermal data and physical transformations.[11][12][13]
Experimental Workflow: Foundational Analysis
The following diagram illustrates the logical flow for our initial characterization.
Caption: Initial characterization workflow for tristearyl orthoformate.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 3-5 mg of tristearyl orthoformate into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.
Thermal Program:
Equilibrate the sample at 25°C.
Ramp the temperature from 25°C to a temperature above the anticipated melting point (e.g., 100°C, adjust based on preliminary tests) at a rate of 10°C/min.
Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).
Re-heat the sample using the same ramp rate to observe any changes induced by the melt-cool cycle.
Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm indicates a melting point. Note the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).
Part 2: Unraveling the Crystal Lattice – Structure Determination via PXRD
Having confirmed the crystallinity of tristearyl orthoformate, the next crucial step is to elucidate its crystal structure. Powder X-ray Diffraction (PXRD) is the definitive technique for this purpose.[14][15] Each crystalline solid produces a unique diffraction pattern, a "fingerprint" determined by its internal lattice structure.[16] This fingerprint allows us to identify the specific crystalline form and, with sufficient data quality, to determine its unit cell parameters.[17]
The Power of Powder X-Ray Diffraction (PXRD)
PXRD is indispensable for solid-state characterization because it provides direct information about the long-range order in a crystalline material. For a novel substance like tristearyl orthoformate, the initial PXRD pattern serves as the primary reference for "Form I." Any subsequent variations in this pattern under different crystallization conditions will signify the discovery of new polymorphs.
Sample Preparation: Gently grind the tristearyl orthoformate sample with a mortar and pestle to ensure random crystal orientation and reduce particle size effects. Pack the powder into a sample holder, ensuring a flat, smooth surface.
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
Data Collection:
Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for organic molecules.
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.
This pattern becomes the reference diffractogram for the initial, most stable form of tristearyl orthoformate.
If suitable single crystals can be grown, single-crystal X-ray diffraction would provide the definitive crystal structure, which can then be used to fully index the powder pattern via Rietveld refinement.[18]
Data Presentation: PXRD Peak List
A clear, tabulated summary of the PXRD data is essential for comparison between different forms.
2θ Angle (°)
d-spacing (Å)
Relative Intensity (%)
Hypothetical 8.5
Hypothetical 10.4
100
Hypothetical 12.3
Hypothetical 7.2
45
Hypothetical 17.0
Hypothetical 5.2
80
Hypothetical 21.2
Hypothetical 4.2
65
Hypothetical 23.5
Hypothetical 3.8
30
(...and so on)
(...and so on)
(...and so on)
Part 3: The Polymorphism Screen – A Multi-Technique Hunt for New Forms
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[19][20] These different forms can have distinct physicochemical properties, making a thorough polymorphism screen a regulatory necessity.[21][22] Our strategy is to subject tristearyl orthoformate to a variety of thermal and solvent-based stresses to encourage the formation of metastable or alternative stable forms.
Inducing and Detecting Polymorphic Transformation
The core of a polymorphism screen involves creating conditions that might favor the nucleation and growth of different crystal forms. This is achieved through various crystallization techniques. The analytical challenge is then to detect and characterize any new forms that appear.
Crystallization Techniques:
Solvent Recrystallization: Crystallize from a diverse range of solvents (polar, non-polar, protic, aprotic) using slow evaporation and crash cooling techniques.
Thermal Treatment: Melt the material and recrystallize it by cooling at different rates (melt quenching vs. slow cooling). This was initiated in our first DSC experiment and can be expanded upon.
Slurry Experiments: Stirring the solid in a solvent where it has partial solubility can facilitate a transition to the most stable form at that temperature.
Detection:
PXRD: The primary tool for identifying new forms. Any new pattern is a new polymorph.
DSC: Different polymorphs will have different melting points and enthalpies of fusion.[7] DSC can also reveal solid-solid transitions between polymorphs upon heating.[21]
HSM: Allows for direct visualization of transformations. For instance, one crystal form might be seen melting and then a new, higher-melting form crystallizing from the melt.[10]
Logical Framework for Polymorphism Investigation
Caption: Workflow for the polymorphism screening of tristearyl orthoformate.
Protocol 3: Hot-Stage Microscopy (HSM) for Transformation Analysis
Sample Preparation: Place a few crystals of the tristearyl orthoformate form to be studied on a microscope slide and cover with a coverslip.
Instrument Setup: Place the slide on the heating stage of a polarized light microscope.
Thermal Program:
Heat the sample at a controlled rate (e.g., 10°C/min) to its melting point.
Record video and still images throughout the heating process.
Observe for changes in crystal morphology, birefringence, and any melt-recrystallization events.
Kofler's Contact Method (for relative stability):
Place crystals of two different polymorphs (e.g., Form I and Form II) on a slide in close proximity.
Add a drop of a suitable solvent to create a bridge between them.
Observe over time. The less stable form will dissolve and the more stable form will grow. This provides a visual determination of thermodynamic stability under those conditions.[12]
Part 4: Data Synthesis – Building the Polymorphic Landscape
The final step is to synthesize the data from all experiments to build a coherent understanding of tristearyl orthoformate's solid-state behavior. This involves creating a summary table and determining the thermodynamic relationships between the identified polymorphs.
Correlating Data Across Techniques
Each piece of data is a clue. A new endotherm in the DSC must correspond to a melting event in the HSM and a unique fingerprint in the PXRD. By correlating these observations, we can confidently characterize each new form.
Data Presentation: Summary of Polymorphic Forms
Form
Melting Point (DSC, °C)
ΔHfus (J/g)
Key PXRD Peaks (2θ°)
HSM Observations
Form I
Hypothetical 65.2
Hypothetical 180
8.5, 17.0, 21.2
Melts cleanly at 65°C.
Form II
Hypothetical 58.7
Hypothetical 155
9.1, 15.4, 22.0
Melts at ~59°C, then recrystallizes to Form I before melting again at 65°C.
Form III
Hypothetical 71.0
Hypothetical 205
7.8, 18.2, 20.5
Stable melt at 71°C. The most stable form found.
Determining Thermodynamic Relationships
The relationship between polymorphs can be either monotropic (one form is always more stable than the other at all temperatures below the melting point) or enantiotropic (the stability order inverts at a specific transition temperature).[21] DSC and solubility studies are key to determining this relationship, which is critical for selecting the correct form for development. For example, the HSM observation for Form II in the table above suggests a monotropic relationship where Form II is the metastable form that converts to the more stable Form I upon heating.
Conclusion
The comprehensive characterization of a novel excipient like tristearyl orthoformate is a foundational activity in modern drug development. While no public data currently exists for its crystal structure or polymorphism, this guide provides a robust, scientifically-grounded framework for its complete solid-state analysis. By systematically employing a suite of complementary analytical techniques—led by DSC, PXRD, and HSM—researchers can confidently identify, characterize, and select the optimal crystalline form. This methodical approach not only ensures a deep understanding of the material's properties but also builds a strong data package to support regulatory filings and ensure the development of safe, stable, and effective pharmaceutical products.
References
Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023).
Harris, K. D. M. (n.d.). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials.
Improved Pharma. (2021). Hot Stage Optical Microscopy.
Stieger, N. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review.
Khadka, P. et al. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis.
Hexoninstruments. (n.d.). Hot Stage Microscope For Pharma Application.
Chemistry NUS. (2016). Powder X-Ray Diffraction (1 out of 2). YouTube.
Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst.
Scanu, T. et al. (2017). Methods of crystallography: powder X-ray diffraction. GeoScienceWorld.
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
S.L., S. et al. (2017). Preparation and Characterisation of Pharmaceutical Solids – A Review. ResearchGate.
Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
Sherwood, A. et al. (2020). Preparation and Characterization of Novel Crystalline Solvates and Polymorphs of Psilocybin. ResearchGate.
ICH. (n.d.). Q8(R2) Guideline.
Ferreira, A. P. et al. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. ResearchGate.
NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC.
Brown, M. E. & Gallagher, P. K. (Eds.). (2008). Principles and Applications of Thermal Analysis. Springer.
Ghourchian, H. et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology.
Diard, V. (Ed.). (2021). Pharmaceutical Solid Forms: From Crystal Structure to Formulation. MDPI.
Li, H. et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Pharmacology.
AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!.
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
Brown, C. J. et al. (2024). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm.
CD Formulation. (n.d.). Solid State Characterization of APIs.
SEQENS. (n.d.). Solid state characterisation: R&D Expertise.
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.
Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties.
Strategic Utilization of Orthoformate Esters in High-Value Organic Synthesis
Topic: Potential Research Applications of Orthoformate Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Orthoformate esters—specific...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Research Applications of Orthoformate Esters
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Orthoformate esters—specifically Trimethyl Orthoformate (TMOF) and Triethyl Orthoformate (TEOF) —are often categorized merely as protecting groups or dehydration agents. However, in modern pharmaceutical process chemistry, they function as high-utility "One-Carbon Synthons" .
This guide moves beyond basic textbook applications to explore the mechanistic versatility of orthoformates in constructing nitrogen-containing heterocycles (quinazolines, benzimidazoles, purines) and their critical role in driving thermodynamic equilibrium in moisture-sensitive reactions. We analyze their application in the synthesis of blockbuster API classes such as Fluoroquinolones (e.g., Ciprofloxacin) and EGFR Inhibitors (e.g., Gefitinib).[1]
Part 1: Mechanistic Foundations
The Electrophilic "Chameleon"
Orthoformates possess a unique reactivity profile defined by their ability to generate reactive electrophilic species in situ. Under acidic catalysis, they exist in equilibrium with dialkoxycarbenium ions, which are potent electrophiles.[1]
Pathway A (Dehydration/Acetalization): In the presence of water or alcohols, the orthoformate acts as a scavenger. The driving force is the irreversible hydrolysis of the orthoformate into formate esters and alcohol.
Utility: Shifts equilibrium in esterifications and ketal formations by chemically removing water.
Pathway B (Formylation/Cyclization): In the presence of nucleophilic amines (primary or secondary), the orthoformate acts as a formylating agent, transferring a methine (
) group. This is the cornerstone of heterocycle synthesis.
Unlike physical desiccants (molecular sieves, MgSO₄), orthoformates remove water chemically and irreversibly under reaction conditions.[1]
Why it matters: In the synthesis of moisture-sensitive APIs or when driving Fisher esterifications of sterically hindered acids, TMOF serves as both solvent and scavenger, pushing yields from <50% to >95% by Le Chatelier’s principle.
Part 2: The "One-Carbon" Molecular Lego in Drug Discovery
The Gould-Jacobs Reaction: Fluoroquinolones
The industrial synthesis of 4-quinolone antibiotics (e.g., Ciprofloxacin , Norfloxacin ) relies heavily on the Gould-Jacobs reaction . Here, TEOF is not just a solvent but a structural reagent that inserts the critical carbon atom between the aniline nitrogen and the malonate group.
Mechanism of Action:
Condensation: An aniline derivative reacts with diethyl malonate and TEOF.
Insertion: TEOF provides the methine bridge, forming an alkoxymethylenemalonate intermediate.
Cyclization: Thermal cyclization closes the ring to form the 4-hydroxyquinoline core.[12]
Figure 1: The Gould-Jacobs pathway utilizing TEOF for the synthesis of the quinolone antibiotic core.[6][9][12]
Quinazoline Synthesis: EGFR Inhibitors
Small molecule tyrosine kinase inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) are based on the quinazoline scaffold. A robust synthetic route to the quinazolin-4(3H)-one precursor involves the cyclization of anthranilic acid derivatives using orthoformates.
The Advantage: Unlike formamide (which requires high temperatures) or toxic reagents like s-triazine, TMOF allows for mild, one-pot cyclization of 2-aminobenzamides.
Protocol Insight: The reaction proceeds via an N-formyl intermediate which spontaneously dehydrates to close the pyrimidine ring.
Part 3: Experimental Protocols
Protocol A: One-Pot Synthesis of 4(3H)-Quinazolinones
Applicable for synthesizing the core scaffold of Gefitinib-type molecules.
Reagents:
Substituted 2-aminobenzamide (1.0 equiv)
Trimethyl Orthoformate (TMOF) (3.0 - 5.0 equiv)
Catalyst: Sulfamic acid (10 mol%) or Glacial Acetic Acid (catalytic)[1]
Setup: Charge a round-bottom flask with 2-aminobenzamide and TMOF. If the substrate is insoluble, add a minimal amount of anhydrous methanol.
Activation: Add the acid catalyst (Sulfamic acid is preferred for green chemistry applications; Acetic acid is standard).
Reflux: Heat the mixture to reflux (approx. 60-65°C for TMOF). Monitor reaction progress via TLC (typically 1-3 hours).
Observation: The reaction mixture often becomes homogeneous before precipitating the product.
Workup: Cool the mixture to room temperature. The quinazolinone product usually crystallizes out.
Purification: Filter the solid and wash with cold methanol/ether. Recrystallization from ethanol yields high-purity (>98%) product suitable for subsequent chlorination (POCl₃).
Protocol B: Dehydration-Driven Esterification
Applicable for converting sterically hindered carboxylic acids to methyl esters.
Irreversible removal of water; drives equilibrium 99%+.
Acetal Protection
TMOF/TEOF
Transacetalization
Protects ketones/aldehydes under mild acidic conditions.
Visualizing the Quinazoline Workflow
Figure 2: Synthesis of the Quinazoline core using TMOF, a critical step in producing EGFR inhibitors.
References
Gould, R. G., & Jacobs, W. A. (1939).[1][13] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link[1]
Marinho, E. R., et al. (2023).[1] One-Pot Reactions of Triethyl Orthoformate with Amines.[5][6] Reactions, MDPI. Link[1]
Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib.[14] Synlett.[10][15] Link
Wolf, V. (2012).[1] Laboratory Synthesis of Ciprofloxacin. Synthesis of Drugs Blog.[10] Link
Application of Tristearyl Orthoformate in Topical Cosmetic Preparations: A Technical Guide
This document provides a detailed exploration of the potential applications of tristearyl orthoformate in the formulation of advanced topical cosmetic preparations. As a molecule with unique chemical characteristics, tri...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed exploration of the potential applications of tristearyl orthoformate in the formulation of advanced topical cosmetic preparations. As a molecule with unique chemical characteristics, tristearyl orthoformate presents intriguing possibilities for cosmetic scientists and researchers in the development of novel skincare and color cosmetic products. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, formulation protocols, and analytical methodologies.
Introduction to Tristearyl Orthoformate
Tristearyl orthoformate, with the chemical formula HC(OC₁₈H₃₇)₃, is the tristearyl ester of orthoformic acid. It is a large, hydrophobic molecule characterized by a central orthoester group linked to three stearyl alcohol chains. While specific data on tristearyl orthoformate is limited in publicly available literature, its chemical structure allows for informed predictions of its physicochemical properties and potential functions in cosmetic formulations.
Inferred Physicochemical Properties:
Property
Inferred Characteristic
Rationale
Physical State
Waxy solid at room temperature
The long C18 stearyl chains contribute to a high melting point, similar to other very long-chain wax esters.[1]
Solubility
Soluble in non-polar organic solvents and oils; insoluble in water
The three long alkyl chains impart significant lipophilicity.
Hydrolytic Stability
Susceptible to acid-catalyzed hydrolysis
The orthoester functional group is known to be labile under acidic conditions, hydrolyzing to form stearyl alcohol and stearyl formate.[2] This hydrolysis can be a key feature for controlled-release applications.
Emollient Properties
Excellent
Long-chain esters are known for their ability to soften and smooth the skin by forming an occlusive layer that reduces transepidermal water loss (TEWL).[3]
Mechanism of Action in Topical Applications
The primary mechanism of action of tristearyl orthoformate on the skin is hypothesized to be two-fold: providing immediate emolliency and enabling a delayed-release of stearyl alcohol.
2.1. Emolliency and Skin Barrier Support:
Upon application, the large, waxy nature of tristearyl orthoformate allows it to form a substantive, occlusive film on the stratum corneum. This film helps to:
Reduce TEWL: By creating a barrier to water evaporation, it helps to maintain skin hydration.
Enhance Skin Smoothness: The lipidic nature of the molecule fills in the spaces between corneocytes, resulting in a smoother skin feel.
Support the Skin's Lipid Matrix: The stearyl chains can integrate into the lipid lamellae of the stratum corneum, potentially reinforcing the skin's natural barrier function.
2.2. pH-Triggered Hydrolysis and Controlled Release:
The orthoester linkage is the key to its secondary function. The skin's surface has a naturally acidic pH (the "acid mantle"), typically ranging from 4.5 to 5.5. This acidic environment can slowly catalyze the hydrolysis of tristearyl orthoformate.
Diagram: Hydrolysis of Tristearyl Orthoformate on the Skin Surface
Caption: Acid-catalyzed hydrolysis of tristearyl orthoformate on the skin.
This slow hydrolysis results in the gradual release of stearyl alcohol and stearyl formate (which can further hydrolyze to stearyl alcohol and formic acid). Stearyl alcohol is a well-known fatty alcohol used in cosmetics as an emollient, thickener, and emulsion stabilizer. This delayed-release mechanism could provide prolonged skin conditioning benefits.
Potential Cosmetic Applications and Formulation Protocols
The unique properties of tristearyl orthoformate suggest its utility in a range of cosmetic products, particularly those focused on skin barrier repair, long-lasting moisturization, and color cosmetic performance.
3.1. Application: Barrier Repair and Long-Lasting Moisturizing Creams
In these applications, tristearyl orthoformate can act as a primary emollient and a structuring agent, while its slow hydrolysis provides a sustained release of skin-conditioning stearyl alcohol.
Protocol: Formulation of a Barrier Repair Cream
This protocol outlines the preparation of an oil-in-water emulsion.
Phase A: Oil Phase
Ingredient
INCI Name
% w/w
Function
Tristearyl Orthoformate
Tristearyl Orthoformate
5.00
Primary Emollient, Structuring Agent
Cetearyl Alcohol
Cetearyl Alcohol
3.00
Co-emulsifier, Thickener
Glyceryl Stearate
Glyceryl Stearate
2.00
Emulsifier
Caprylic/Capric Triglyceride
Caprylic/Capric Triglyceride
8.00
Emollient
Shea Butter
Butyrospermum Parkii (Shea) Butter
2.00
Emollient
Dimethicone
Dimethicone
1.00
Occlusive, Sensory Modifier
Phase B: Water Phase
Ingredient
INCI Name
% w/w
Function
Deionized Water
Aqua
q.s. to 100
Solvent
Glycerin
Glycerin
5.00
Humectant
Xanthan Gum
Xanthan Gum
0.30
Stabilizer, Thickener
Phase C: Cool-Down Phase
Ingredient
INCI Name
% w/w
Function
Phenoxyethanol (and) Ethylhexylglycerin
Phenoxyethanol (and) Ethylhexylglycerin
1.00
Preservative
Tocopherol
Tocopherol
0.10
Antioxidant
Sodium Hydroxide (10% solution)
Sodium Hydroxide
q.s.
pH Adjuster
Procedure:
Combine all ingredients of Phase A in a primary vessel and heat to 75-80°C with gentle mixing until all components are melted and uniform.
In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C while mixing until the xanthan gum is fully hydrated.
Slowly add Phase B to Phase A under homogenization. Homogenize for 3-5 minutes until a uniform emulsion is formed.
Begin cooling the emulsion with gentle propeller mixing.
When the temperature reaches 40°C or below, add the ingredients of Phase C individually, mixing well after each addition.
Adjust the pH to 5.0-5.5 with the sodium hydroxide solution.
Continue mixing until the cream is smooth and uniform.
In anhydrous systems, tristearyl orthoformate can contribute to the structure and payoff of the product. Its high melting point can help improve the thermal stability of stick formulations.[3]
Protocol: Formulation of a Long-Lasting Lipstick
Phase A: Waxes
Ingredient
INCI Name
% w/w
Function
Candelilla Wax
Euphorbia Cerifera (Candelilla) Wax
8.00
Structurant
Carnauba Wax
Copernicia Cerifera (Carnauba) Wax
3.00
Hardness
Ozokerite
Ozokerite
4.00
Structurant
Phase B: Oils and Esters
Ingredient
INCI Name
% w/w
Function
Tristearyl Orthoformate
Tristearyl Orthoformate
10.00
Structurant, Emollient
Castor Oil
Ricinus Communis (Castor) Seed Oil
40.00
Pigment Dispersant, Emollient
Caprylic/Capric Triglyceride
Caprylic/Capric Triglyceride
q.s. to 100
Emollient
Tocopherol
Tocopherol
0.20
Antioxidant
Phase C: Pigments
Ingredient
INCI Name
% w/w
Function
Red 7 Lake
CI 15850
8.00
Colorant
Titanium Dioxide
Titanium Dioxide
2.00
Opacifier, Colorant
Iron Oxides
Iron Oxides
1.00
Colorant
Procedure:
In a suitable vessel, combine the ingredients of Phase C with a portion of the castor oil from Phase B. Mill this pigment grind until the desired particle size and color development are achieved.
In a separate main vessel, combine the remaining ingredients of Phase B and all of Phase A. Heat to 85-90°C with propeller mixing until all waxes are melted and the phase is uniform.[4]
Slowly add the pigment grind (Phase C) to the molten wax/oil phase (A+B) and mix until homogeneous.
Maintain the temperature at 80-85°C and pour the molten lipstick into molds.
Allow the lipsticks to cool to room temperature.
Stability and Analytical Testing
4.1. Stability Testing:
Formulations containing tristearyl orthoformate should undergo rigorous stability testing.
Test
Method
Acceptance Criteria
Physical Stability
Centrifugation, Freeze-thaw cycles, Macroscopic observation at various temperatures (e.g., 4°C, 25°C, 40°C)
No phase separation, crystallization, or significant change in color, odor, or texture.
pH
pH meter
pH should remain within the target range (e.g., 5.0-5.5 for creams) over the testing period. A significant drop in pH could indicate premature hydrolysis of the orthoester.
Viscosity
Rotational viscometer
Viscosity should remain within specifications.
Microbiological Stability
Preservative efficacy testing (PET)
Meets compendial standards for microbial limits.
4.2. Analytical Methods:
Characterizing tristearyl orthoformate in a finished product requires methods suitable for a high molecular weight, non-volatile analyte.
High-Temperature Gas Chromatography (HT-GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID): This technique would likely be necessary to analyze the intact molecule due to its high boiling point.
Supercritical Fluid Chromatography (SFC): SFC can be an effective method for separating large, non-volatile lipids.
Hydrolysis followed by GC-MS of Stearyl Alcohol: An indirect method would involve the complete acid-catalyzed hydrolysis of the orthoester in the formulation, followed by the quantification of the resulting stearyl alcohol. This would provide a measure of the total tristearyl orthoformate content.
Safety and Regulatory Considerations
Data Scarcity: There is a lack of publicly available safety data specifically for tristearyl orthoformate. Therefore, a thorough safety assessment would be required before commercialization. This would likely involve in vitro and in vivo toxicological studies.
CIR Precedent: The Cosmetic Ingredient Review (CIR) has assessed the safety of many long-chain esters and has generally found them to be safe for use in cosmetics when formulated to be non-irritating.[5][6] A safety evaluation of tristearyl orthoformate would likely consider the safety of its hydrolysis products: stearyl alcohol and formic acid. Stearyl alcohol is considered safe for use in cosmetics. Formic acid is a known irritant at high concentrations, but the slow, low-level release from tristearyl orthoformate on the skin is unlikely to pose a significant risk.
Purity: As with any cosmetic ingredient, the purity of tristearyl orthoformate is crucial. Impurities from the synthesis process should be identified and quantified to ensure they do not pose a safety risk.
Conclusion
Tristearyl orthoformate is a promising, albeit under-researched, raw material for the cosmetic industry. Its inferred properties as a waxy emollient with the potential for pH-triggered controlled release of stearyl alcohol make it an intriguing candidate for advanced skincare and color cosmetic formulations. The protocols and methodologies outlined in this guide provide a starting point for researchers to explore the potential of this unique molecule. However, due to the limited available data, extensive formulation development, stability testing, and safety substantiation are essential next steps to realize its full potential in topical preparations.
References
BenchChem. A Comparative Analysis of Very Long-Chain Wax Esters: Properties, Synthesis, and Characterization. BenchChem. Accessed February 12, 2026.
Aston Chemicals. The link between function and structure of esters. Aston Chemicals. Accessed February 12, 2026.
Wikipedia. Ortho ester. Wikipedia. Accessed February 12, 2026.
in-cosmetics Connect. How to formulate lipsticks and lipgloss products. in-cosmetics Connect. Published October 1, 2020.
Cosmetic Ingredient Review. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Cosmetic Ingredient Review. Published September 21, 2015.
Cosmetic Ingredient Review. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Cosmetic Ingredient Review. Published February 27, 2015.
Experimental design for studying tristearyl orthoformate degradation kinetics
Abstract & Strategic Context In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the balance between circulatory stability and endosomal release is governed by the chemical lability of the lipid component...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the balance between circulatory stability and endosomal release is governed by the chemical lability of the lipid components. Tristearyl Orthoformate (TSOF) represents a class of biodegradable "helper" lipids designed to respond to pH stimuli.
TSOF is an orthoester.[1][2] Unlike standard esters, orthoesters are stable at physiological pH (7.4) but hydrolyze rapidly in acidic environments (pH < 5.5), such as the late endosome. This property facilitates the destabilization of the LNP membrane after cellular uptake, promoting payload release.
This guide provides a rigorous protocol for determining the hydrolysis kinetics of TSOF. Because TSOF is a waxy, highly hydrophobic solid (
), standard aqueous kinetic assays fail. This protocol introduces a Homogeneous Co-Solvent System to determine intrinsic rate constants () and an HPLC-CAD analytical workflow for precise quantification.
Chemical Basis of Degradation
The degradation of TSOF is an acid-catalyzed hydrolysis. It proceeds through a hemi-orthoester intermediate, which rapidly collapses into an ester and an alcohol.
Reaction Stoichiometry:
Mechanism:
Protonation: The ether oxygen is protonated.
Carbenium Ion Formation: Loss of one stearyl alcohol creates a resonance-stabilized cation.
Water Attack: Water attacks the cation to form a hemi-orthoester.
Collapse: The hemi-orthoester degrades to Distearyl Formate, which further hydrolyzes to Formic Acid and Stearyl Alcohol.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Acid-catalyzed hydrolysis pathway of TSOF yielding Stearyl Alcohol and Formic Acid.
Experimental Protocol
Critical Design Considerations
Solubility Challenge: TSOF is insoluble in water. To measure chemical kinetics (not physical erosion), the reaction must occur in a single phase. We utilize a THF:Buffer (60:40) system.
Detection: TSOF lacks a chromophore (no UV absorbance). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory.
Quenching: Orthoesters are stable in base.[3][4] The reaction is stopped by adding excess pH 8.0 Tris or Ammonium Acetate.
Quenching: At each timepoint, transfer 100 µL of reaction mix into a vial containing 900 µL of Quench Buffer (Methanol containing 0.1% Triethylamine or 50mM Tris pH 8.5).
Mechanism:[6][7][8] The pH shift to >8.0 effectively "freezes" the orthoester hydrolysis.
Orthoester hydrolysis is pseudo-first-order when water is in excess (buffered aqueous conditions).
Normalize Data: Calculate the Area Ratio (Area_TSOF / Area_IS) for each timepoint.
Plot: Plot
on the Y-axis vs. Time () on the X-axis.
Determine
: The slope of the line is .
Calculate Half-Life (
):
Example Data Table (Simulated)
pH Condition
Slope (, min⁻¹)
Half-Life ()
Biological Relevance
pH 4.0
0.0462
0.998
~15 min
Late Endosome (Rapid Release)
pH 5.0
0.0046
0.995
~150 min
Early Endosome
pH 7.4
< 0.0001
N/A
> 100 hrs
Circulation / Storage Stability
Troubleshooting & Validation
Issue: Non-Linear Kinetics.
Cause: TSOF precipitated out of solution (heterogeneous hydrolysis is slower and zero-order).
Fix: Increase THF content or switch to a surfactant-based model (e.g., 2% Tween-80).
Issue: Poor Mass Balance.
Cause: Stearyl alcohol is adhering to plastic tips.
Fix: Use glass inserts and low-retention pipette tips. Verify the appearance of the Stearyl Alcohol peak matches the disappearance of TSOF.
Issue: pH Drift.
Cause: Production of Formic Acid lowers the bulk pH.
Fix: Ensure buffer concentration (50 mM) is sufficient to absorb the acid produced. Check pH at the end of the run.
References
Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters.[2] Journal of the American Chemical Society, 82(19), 5123–5131.
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid Nanoparticles for mRNA Delivery. Nature Reviews Materials, 6, 1078–1094. (Context on biodegradable lipids).
Phenomenex Application Note. Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column.
Suzuki, K., et al. (2021). Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery. Accounts of Chemical Research.
Thermo Fisher Scientific. Universal Detection of Lipids using Charged Aerosol Detection.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tristearyl Orthoformate in Organic Synthesis & Lipid Engineering
Executive Summary
Tristearyl Orthoformate (TSOF) (CAS: 17671-28-2) is a specialized, high-molecular-weight orthoester reagent distinguished by its extreme lipophilicity and non-volatility compared to standard reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF). While structurally analogous to lower orthoesters, TSOF’s unique physicochemical profile—featuring three C18 stearyl chains—enables specific applications in lipid nanoparticle (LNP) engineering , hydrophobic synthesis , and moisture scavenging in high-boiling matrices .
This guide details the synthesis, handling, and application of TSOF, focusing on its critical role in developing pH-sensitive lipids for drug delivery and as a robust dehydrating agent in non-polar reaction media.
Soluble in hexane, chloroform, THF, hot ethanol; Insoluble in water.
Reactivity
Acid-labile; Stable in basic/neutral anhydrous conditions.
Mechanistic Advantage
Unlike TEOF, which releases volatile ethanol upon hydrolysis, TSOF releases stearyl alcohol (1-octadecanol) .
Biocompatibility: Stearyl alcohol is a common, generally recognized as safe (GRAS) excipient in pharmaceutical formulations, making TSOF an ideal precursor for drug delivery systems.
Non-Volatility: TSOF remains in the reaction vessel at high temperatures (>150°C), allowing for moisture scavenging in high-temperature polymerizations or lipid modifications where TEOF would flash off.
Lipophilicity: It is fully miscible with long-chain lipids, ensuring homogeneous reaction conditions in hydrophobic synthesis.
Core Applications
Application A: Synthesis of pH-Sensitive Lipids for LNP Delivery
Context: Lipid Nanoparticles (LNPs) for mRNA delivery require ionizable or pH-sensitive lipids to facilitate endosomal escape. Orthoester linkages are acid-labile, hydrolyzing in the acidic endosome (pH ~5.0–6.0) to destabilize the membrane and release the payload. TSOF serves as the hydrophobic "tail" donor, creating lipids that degrade into harmless stearyl alcohol and formic acid.
Application B: Moisture Scavenging in Lipophilic Media
Context: In the synthesis of moisture-sensitive lipophilic drugs or polymers (e.g., polyurethanes, polyesters) carried out in high-boiling solvents (e.g., dodecane), TEOF is ineffective due to its low boiling point. TSOF acts as a "silent" scavenger, converting trace water into stearyl alcohol (which remains as a plasticizer/co-solvent) and formate.
Experimental Protocols
Protocol 1: Preparation of Tristearyl Orthoformate (Transesterification)
Rationale: TSOF is often prepared in situ or largely on-demand due to its specialized nature. The most efficient route is the acid-catalyzed transesterification of TEOF with stearyl alcohol.
Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (solid acid)
Solvent: Toluene or Xylene (for azeotropic removal, optional) or Neat.
Step-by-Step Procedure:
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short path) connected to a receiving flask.
Charging: Add Stearyl Alcohol (81.1 g, 300 mmol) and TEOF (14.8 g, 100 mmol) to the flask. Note: Use a slight excess of TEOF (1.1 eq) to drive the reaction, though stoichiometry is 3:1.
Catalysis: Add pTSA (0.5 mol%, ~260 mg).
Reaction (Exchange): Heat the mixture to 100–110 °C . The stearyl alcohol will melt, and the mixture will become homogeneous.
Distillation: As the reaction proceeds, ethanol is generated.
Maintain temperature to distill off the ethanol (bp 78 °C). This drives the equilibrium forward.
Completion: Continue heating until ethanol cessation (approx. 2–4 hours). Apply mild vacuum (50 mbar) at 110 °C to remove residual TEOF and ethanol.
Purification:
Cool to room temperature.[3][4][5] The product will solidify.
Recrystallize from Hexane/Acetone (1:1) to remove unreacted stearyl alcohol or catalyst traces.
Yield: Expected >85% as a white waxy solid.
Protocol 2: Synthesis of pH-Sensitive Orthoester-Lipid Conjugate
Target: Synthesis of a generic pH-sensitive lipid headgroup using TSOF.
Step-by-Step Procedure:
Reactants: Dissolve TSOF (10 mmol, 8.2 g) and a Lipid Headgroup Alcohol (e.g., a tertiary amine with a hydroxyl group, like dimethylaminoethanol, 10 mmol) in anhydrous THF (50 mL).
Mechanism:[6] A single exchange reaction occurs where one stearyl group is replaced by the functional headgroup, creating a mixed orthoester.
Quench: Add triethylamine (0.5 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis during workup).
Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, pre-treated with 1% triethylamine in eluent to maintain basicity).
Storage: Store at -20 °C under Argon. Orthoesters are sensitive to moisture and acid.[5]
Visualizations & Pathways
Figure 1: Transesterification Mechanism (Preparation of TSOF)
Caption: Acid-catalyzed exchange of ethoxy groups for stearyl groups. The removal of volatile ethanol drives the equilibrium toward the heavy orthoester TSOF.
Store under Argon/Nitrogen. Add trace triethylamine (0.1%) as a stabilizer.
Low Yield (Precipitate)
Product solidified in flask.
Use warm hexane for extraction; TSOF solidifies around 55°C.
Acidity
Residual pTSA catalyst.
Wash organic phase with saturated NaHCO or use basic alumina filtration.
References
Frizzo, C. P., et al. (2009). "Alkyl orthoformate: a versatile reagent in organic synthesis."[2][3][5][7] Journal of the Brazilian Chemical Society, 20(8). Link
Nazarian, Z., & Dabiri, M. (2020). "Applications of alkyl orthoesters as valuable substrates in organic transformations." RSC Advances, 10, 30488-30536. Link
Clausen, A., et al. (2019). "Long-Chain Polyorthoesters as Degradable Polyethylene Mimics." Macromolecules, 52(4), 1673–1684. Link
Tang, Y., et al. (2011). "Acid-sensitive Lipid-Polymer Hybrid Nanoparticles for delivery of hydrophobic drugs." Journal of Controlled Release, 151(3). (Contextual grounding for pH-sensitive orthoester lipids).
Abstract & Scientific Rationale This application note details the protocol for synthesizing and formulating Tristearyl Orthoformate (TSOF) into stable, pH-responsive nanoemulsions. TSOF represents a class of "smart" lipi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
This application note details the protocol for synthesizing and formulating Tristearyl Orthoformate (TSOF) into stable, pH-responsive nanoemulsions. TSOF represents a class of "smart" lipids containing an acid-labile orthoester linkage. At physiological pH (7.4), TSOF remains lipophilic and stable, maintaining the integrity of the nanoemulsion core. However, upon cellular uptake and acidification within the endosome (pH 5.0–6.0), the orthoester bond undergoes rapid hydrolysis.
The Mechanism of Action (The "Proton Trigger"):
The hydrolysis converts the hydrophobic TSOF into hydrophilic formate and stearyl alcohol. This drastic solubility switch destabilizes the emulsion droplet, disrupting the endosomal membrane and releasing the encapsulated payload into the cytosol. This "endosomal escape" mechanism is critical for the delivery of nucleic acids (siRNA, mRNA) and hydrophobic small molecules.
Chemical Mechanism Diagram
The following diagram illustrates the acid-catalyzed degradation pathway that drives the payload release.
Figure 1: The acid-triggered hydrolysis cascade of Tristearyl Orthoformate. The reaction is negligible at pH 7.4 but accelerates logarithmically as pH drops below 6.0.
Material Selection & Pre-Requisites
Reagents
Core Lipid: Tristearyl Orthoformate (TSOF). Note: If not commercially available, see Appendix A for synthesis.
Why: Provides steric hindrance to prevent Ostwald ripening and shields the orthoester from premature hydrolysis by bulk water.
Organic Solvent: Tetrahydrofuran (THF) or Ethanol (Absolute, Anhydrous).
Aqueous Phase: 10mM Phosphate or Borate Buffer, pH 8.5 .
Critical: The aqueous phase must be slightly alkaline. Standard PBS (pH 7.4) poses a risk of slow hydrolysis during storage. pH 8.5 provides a "buffer safety zone."
Equipment
Microfluidic mixing device (e.g., NanoAssemblr) OR Probe Sonicator.
This protocol uses the Solvent Displacement (Nanoprecipitation) method. This low-energy approach is preferred over high-energy sonication for TSOF to minimize heat generation, which can accelerate hydrolysis.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for TSOF nanoemulsion generation via solvent displacement.
Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
Organic Phase: Dissolve TSOF (20 mg) and DSPE-PEG2000 (5 mg) in 1 mL of anhydrous THF.
Ratio: The 4:1 (w/w) ratio of Core:Stabilizer is a starting point. Higher PEG content yields smaller particles but lower core capacity.
Note: Ensure the TSOF is fully solubilized. If cloudy, warm slightly to 30°C, but do not overheat .
Aqueous Phase: Prepare 10 mL of 10mM Borate Buffer, pH 8.5. Pre-chill to 4°C.
Step 2: Nanoprecipitation (The Critical Step)
Place the Aqueous Phase (10 mL) in a glass beaker with a magnetic stir bar spinning at 700 RPM.
Using a syringe pump or steady hand, inject the Organic Phase (1 mL) directly into the vortex of the aqueous phase.
Observation: The solution should instantly turn opalescent (Tyndall effect), indicating the formation of nanoparticles.
Allow to stir for 15 minutes to stabilize the emulsion.
Step 3: Solvent Removal & Purification
Dialysis: Transfer the emulsion into dialysis tubing (MWCO 20 kD).
Dialyze against 1L of Borate Buffer (pH 8.5) at 4°C for 24 hours. Change the buffer twice.
Purpose: Removes the organic solvent (THF) and any unencapsulated surfactant.
Caution: Do not dialyze against water or acidic buffers; this will degrade the TSOF.
Step 4: Concentration (Optional)
If higher concentration is required, use Centrifugal Ultrafiltration (Amicon Ultra, 30 kD MWCO). Spin at 3000 x g at 4°C.
Quality Control & Characterization
Data consistency is paramount. The following parameters define a successful batch.
Specification Table
Parameter
Acceptance Criteria
Method
Rationale
Particle Size (Z-avg)
80 – 150 nm
DLS
Optimal size for cellular uptake (endocytosis).
Polydispersity (PDI)
< 0.20
DLS
Indicates a monodisperse population; prevents Ostwald ripening.
Measures how much TSOF formed the core vs. free lipid.
pH Stability
Stable at pH 8.5
DLS over 7 days
Confirms storage stability.
Acid Sensitivity
Size increase >200% at pH 5.0
Acid Challenge
Confirms functional hydrolysis mechanism.
The "Acid Challenge" Validation Test
To prove the system works:
Aliquot 100 µL of Nanoemulsion into 900 µL of Acetate Buffer (pH 5.0).
Incubate at 37°C.
Measure Particle Size via DLS at T=0, T=1h, and T=4h.
Expected Result: The count rate should decrease (loss of particles) or size should drastically increase (aggregation due to loss of surfactant/core integrity), confirming hydrolysis.
Troubleshooting & Critical Control Points
Issue: Particles are too large (>200 nm).
Cause: Mixing speed too slow or Lipid concentration too high.
Fix: Increase stirring speed to 1000 RPM or increase the Aqueous:Organic ratio to 20:1.
Issue: Emulsion breaks/precipitates immediately.
Cause: TSOF hydrolysis occurred during prep.
Fix: Ensure all solvents are anhydrous . Verify Aqueous phase is pH > 8.0 .
Fix: Increase DSPE-PEG2000 concentration or add a co-oil (e.g., 5% Vitamin E) to inhibit ripening.
References
Guo, X., & Szoka, F. C. (2001). Steric stabilization of fusogenic liposomes by a low-pH sensitive PEG-diortho ester-lipid conjugate.[3] Bioconjugate Chemistry, 12(2), 291-300.
Masson, C., et al. (2004). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. Journal of Controlled Release, 99(3), 423-434.
Tang, R., et al. (2011). Acid-labile poly(ethylene glycol)-lipid conjugates for pH-sensitive liposomes. Journal of Bioactive and Compatible Polymers, 26(4).
McClements, D. J. (2012).[4] Nanoemulsions: Formulation, Applications, and Characterization. RSC Soft Matter Series.
Appendix A: Synthesis of Tristearyl Orthoformate (Brief)
Since TSOF is rarely sold directly, it is synthesized via transesterification.
Application Notes & Protocols: The Role of Long-Chain Orthoesters, Exemplified by Tristearyl Orthoformate, in Advanced Materials Science
An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Beyond Conventional Esters In the landscape of advanced materials, functional groups define destiny.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Beyond Conventional Esters
In the landscape of advanced materials, functional groups define destiny. While conventional esters are ubiquitous, their orthoester cousins, possessing a unique carbon atom bonded to three alkoxy groups (RC(OR')₃), offer a compelling set of acid-labile properties that are being increasingly exploited. This guide delves into the role of a specific, highly lipophilic orthoester—tristearyl orthoformate—as a representative model for long-chain orthoesters in materials science.
While tristearyl orthoformate itself is not a widely commercialized compound, its hypothetical structure and properties provide a powerful framework for understanding how the combination of an acid-sensitive core with long, hydrophobic side-chains can be leveraged to create next-generation materials. We will explore the fundamental chemistry, synthesize its potential applications from first principles, and provide detailed protocols for the synthesis and formulation of related systems, particularly in the realm of controlled drug delivery. The principles discussed herein are broadly applicable to the design of hydrophobic, degradable polymers and smart materials.
Section 1: Fundamental Chemistry and Properties
The Orthoester Functional Group: An Acid-Labile Trigger
Orthoesters are considered protected forms of carboxylic acids and are exceptionally sensitive to acidic conditions, under which they readily hydrolyze.[1][2] This hydrolysis occurs in a stepwise fashion, ultimately yielding an ester and alcohol, which can be further hydrolyzed to a carboxylic acid and additional alcohol molecules. This reaction does not proceed under neutral or alkaline conditions, making the orthoester an ideal "smart" linkage that can remain stable until it encounters a low-pH environment, such as those found in endosomes, lysosomes, or inflamed tissues.[3]
The mechanism of this acid-catalyzed hydrolysis is central to its function as a chemical trigger.
Figure 2: Workflow for creating a drug-loaded poly(ortho ester) device.
Potential Application: Smart Coatings and Sealants
The extreme water resistance and acid sensitivity can be harnessed to create "on-demand" removable or degradable coatings.
Temporary Medical Device Coatings: A hydrophobic POE coating on a temporary implant (e.g., a stent or orthopedic screw) could protect it and elute drugs, then be triggered to degrade by a localized change in pH, facilitating removal or absorption.
Environmental Sealants: A sealant that remains stable under normal environmental conditions but degrades upon exposure to an acidic solution could be used for temporary containment or in applications requiring controlled breakdown.
Niche Application: High-Performance Lubricants and Plasticizers
Long-chain esters are well-known for their use as lubricants and polymer plasticizers. [4]A tristearyl orthoformate-based material could function as a high-performance lubricant that slowly degrades under acidic friction points, releasing stearyl alcohol and stearates to maintain lubricity. As a plasticizer in a polymer matrix, its eventual degradation could be a mechanism to alter the material's mechanical properties over time in a controlled manner.
Section 3: Experimental Protocols
These protocols are designed to be illustrative, providing a robust starting point for researchers. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Synthesis of Tristearyl Orthoformate via Transesterification
Principle: This protocol uses a common, commercially available orthoester (triethyl orthoformate) as a starting material and replaces the ethyl groups with stearyl groups via a catalyzed transesterification reaction. The reaction is driven to completion by removing the low-boiling ethanol byproduct.
p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst
Toluene, anhydrous
Hexanes, reagent grade
Magnesium sulfate (MgSO₄), anhydrous
Rotary evaporator, distillation apparatus, magnetic stirrer with heating.
Procedure:
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add stearyl alcohol (81.15 g, 0.3 mol) and 250 mL of anhydrous toluene.
Dissolution: Gently heat the mixture to ~60 °C with stirring until all stearyl alcohol has dissolved.
Reactant Addition: Add triethyl orthoformate (14.82 g, 0.1 mol) to the solution.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~100 mg).
Reaction: Heat the reaction mixture to a vigorous reflux (~110-120 °C). The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.
Causality Note: The removal of ethanol is critical. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of the desired tristearyl orthoformate.
Monitoring: Continue the reaction for 8-12 hours, or until no more ethanol is collected in the trap. The theoretical amount of ethanol to be collected is ~13.8 g (17.5 mL).
Quenching: Cool the reaction to room temperature and quench by adding a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.
Workup: Transfer the mixture to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄.
Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting crude product will be a waxy solid. Recrystallize from hot hexanes to yield the purified tristearyl orthoformate.
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Formulation of a Drug-Loaded Poly(ortho ester) Matrix
Principle: This protocol describes a simple melt-encapsulation method for loading a hydrophobic drug into a pre-synthesized hydrophobic POE. This method avoids the use of solvents, which is advantageous for many APIs.
Materials:
Poly(ortho ester) (pre-synthesized, with a glass transition temperature below the degradation temperature of the drug).
Hydrophobic Active Pharmaceutical Ingredient (API), micronized.
Laboratory-scale melt extruder or a simple heated press with a custom mold.
Precision balance.
Procedure:
Material Preparation: Dry the POE polymer under vacuum at a temperature slightly below its glass transition temperature for at least 24 hours to remove any residual moisture.
Trustworthiness Note: Rigorous exclusion of moisture is paramount for the stability of POEs. [3]Water will cause premature degradation and inconsistent results.
Blending: Accurately weigh the POE and the desired amount of API (e.g., for a 10% w/w loading, use 900 mg of POE and 100 mg of API). Combine in a glass vial and mix thoroughly using a vortex mixer until a homogenous powder is obtained.
Melt Processing:
Method A (Extrusion): Transfer the powder blend to the hopper of a pre-heated laboratory extruder. Set the temperature profile to be ~20-30 °C above the melting point of the polymer. Extrude the molten blend into a filament of desired diameter.
Method B (Compression Molding): Place the powder blend into a stainless-steel mold. Heat the mold in a heated press to the same temperature as above. Apply pressure (e.g., 2-5 tons) for several minutes to ensure complete fusion.
Fabrication:
For the extruded filament, cut into desired lengths to form cylindrical implants.
For the molded device, cool the press under pressure, then carefully remove the formed device (e.g., a disc or wafer).
Characterization:
Drug Content: Dissolve a known weight of the implant in a suitable solvent (e.g., THF) and analyze the drug concentration using HPLC to confirm uniform loading.
In Vitro Release: Place the implant in a vial containing a release buffer (e.g., phosphate-buffered saline at pH 7.4 or an acetate buffer at pH 5.5 to simulate acidic conditions). At predetermined time points, take aliquots of the buffer for HPLC analysis to quantify the amount of drug released.
Figure 3: Schematic of drug release via surface erosion from a POE matrix.
References
Triethyl orthoformate - Wikipedia . Wikipedia. [Link]
TRIETHYL ORTHOFORMATE - Ataman Kimya . Ataman Kimya. [Link]
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC . National Center for Biotechnology Information. [Link]
Poly(ortho esters) - their development and some recent applications - PubMed . National Center for Biotechnology Information. [Link]
Synthetic applications of ortho esters - D-Scholarship@Pitt . University of Pittsburgh. [Link]
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable | Accounts of Chemical Research . ACS Publications. [Link]
Technical Support Center: Stabilizing Tristearyl Orthoformate Nanoparticles
Welcome to the technical support center for tristearyl orthoformate nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for tristearyl orthoformate nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the formulation and handling of these specialized nanoparticles. My aim is to equip you with the knowledge to anticipate and prevent aggregation, ensuring the stability and efficacy of your nanoparticle systems.
Introduction to Tristearyl Orthoformate Nanoparticles
Tristearyl orthoformate is a unique lipid-like molecule with a central orthoformate core and three long, hydrophobic stearyl chains. This structure imparts a high degree of lipophilicity, making it a candidate for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) in lipid-based nanoparticle formulations. However, the very chemical nature of the orthoformate group presents specific stability challenges, primarily related to its susceptibility to hydrolysis. Understanding and mitigating these challenges is key to successful formulation development.
Troubleshooting Guide: Preventing Aggregation
This section addresses common problems encountered during the formulation of tristearyl orthoformate nanoparticles, presented in a question-and-answer format to directly tackle your experimental hurdles.
Question 1: My tristearyl orthoformate nanoparticles are aggregating immediately after formulation. What are the likely causes and how can I prevent this?
Answer:
Immediate aggregation of tristearyl orthoformate nanoparticles is often a result of formulation parameters that fail to provide adequate stabilization from the outset. The primary culprits are typically related to insufficient surface stabilization and the inherent chemical properties of the orthoformate ester.
Underlying Causes and Solutions:
Insufficient Surfactant or Stabilizer Concentration: Nanoparticles have a high surface area-to-volume ratio, making them prone to aggregation to minimize their surface energy[1].
Solution: Increase the concentration of your chosen surfactant or stabilizer. A good starting point is to create a concentration gradient experiment to determine the optimal stabilizer-to-lipid ratio. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polymers such as Polyvinyl Alcohol (PVA) are often effective in providing steric hindrance to prevent particle-particle interactions[2].
Inappropriate Stabilizer Choice: The choice of stabilizer is critical and must be compatible with the hydrophobic nature of tristearyl orthoformate.
Solution: For tristearyl orthoformate's long alkyl chains, consider surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB). A combination of surfactants can sometimes provide better stability than a single one. For instance, combining a low HLB surfactant that integrates well with the lipid core with a high HLB surfactant that provides a robust hydrophilic shell can be effective.
Suboptimal Homogenization Parameters: The energy input during nanoparticle formation is crucial for achieving a small and uniform particle size, which in turn influences stability.
Solution: Optimize your homogenization process (e.g., high-pressure homogenization or ultrasonication). For high-pressure homogenization, experiment with varying the pressure and number of cycles. For ultrasonication, adjust the power output and sonication time. The goal is to achieve the smallest and most monodisperse particle population possible, as polydisperse systems are more prone to aggregation (Ostwald ripening).
Question 2: My nanoparticles look good initially, but they aggregate over time during storage. What is causing this delayed instability?
Answer:
Delayed aggregation is often a sign of underlying chemical instability of the tristearyl orthoformate itself, or suboptimal storage conditions that promote particle fusion.
Underlying Causes and Solutions:
Hydrolysis of the Orthoformate Core: Orthoesters are susceptible to hydrolysis, especially under acidic conditions, breaking down into a carboxylic acid ester and an alcohol[2]. This chemical degradation at the nanoparticle surface can alter the surface charge and hydrophobicity, leading to a loss of colloidal stability.
Solution:
pH Control: Maintain the pH of your nanoparticle suspension in the neutral to slightly basic range (pH 7.0-8.0). Orthoformates are significantly more stable at neutral or alkaline pH[3]. Use a suitable buffer system to maintain the desired pH during storage.
Aqueous-Free Environment: If your application allows, consider formulating the nanoparticles in a non-aqueous medium or lyophilizing the nanoparticles to remove water.
Inadequate Steric or Electrostatic Stabilization: The initial stabilization may not be robust enough for long-term storage.
Solution:
Steric Stabilization: Incorporate long-chain polymers like polyethylene glycol (PEG) into your formulation. PEG creates a dense hydrophilic cloud on the nanoparticle surface that physically prevents particles from approaching each other.
Electrostatic Stabilization: If working in an aqueous medium, you can introduce a charged lipid or surfactant into your formulation to induce electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.
Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can increase particle kinetic energy and lead to aggregation.
Solution: Store your nanoparticle suspension at a constant, cool temperature (e.g., 2-8 °C). Avoid freezing unless you have incorporated cryoprotectants in your formulation.
Frequently Asked Questions (FAQs)
What is the ideal pH for storing tristearyl orthoformate nanoparticles?
Based on the known chemistry of orthoformates, a neutral to slightly alkaline pH (7.0-8.5) is recommended to minimize hydrolysis of the orthoformate core[3]. It is crucial to buffer the suspension to maintain this pH over time.
Can I freeze my tristearyl orthoformate nanoparticle suspension for long-term storage?
Freezing can induce aggregation due to the formation of ice crystals that can force nanoparticles into close contact. If you must freeze your samples, it is essential to use cryoprotectants such as trehalose or sucrose to create a protective glassy matrix around the nanoparticles. Lyophilization (freeze-drying) with appropriate lyoprotectants is a better alternative for long-term storage.
What are the best analytical techniques to monitor the aggregation of my nanoparticles?
Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in suspension. An increase in the average particle size and PDI over time is a clear indicator of aggregation.
Nanoparticle Tracking Analysis (NTA): NTA can also be used to determine particle size and concentration, and it can be particularly useful for visualizing and quantifying small aggregates.
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A decrease in the absolute value of the zeta potential can indicate a loss of electrostatic stabilization and an increased risk of aggregation.
Electron Microscopy (TEM or SEM): These techniques provide direct visualization of the nanoparticles and can confirm the presence of aggregates.
Experimental Protocols
Protocol 1: Preparation of Tristearyl Orthoformate Nanoparticles by High-Pressure Homogenization
This protocol outlines a general method for preparing tristearyl orthoformate nanoparticles. Optimization of the specific parameters will be necessary for your particular application.
Materials:
Tristearyl orthoformate
Surfactant (e.g., Polysorbate 80)
Co-surfactant (e.g., Soy Lecithin)
Purified water or buffer solution (pH 7.4)
Procedure:
Preparation of the Lipid Phase:
Melt the tristearyl orthoformate at a temperature approximately 5-10 °C above its melting point.
Dissolve the co-surfactant (e.g., soy lecithin) in the molten lipid phase with gentle stirring.
Preparation of the Aqueous Phase:
Heat the purified water or buffer solution to the same temperature as the lipid phase.
Disperse the surfactant (e.g., Polysorbate 80) in the heated aqueous phase with stirring.
Pre-emulsion Formation:
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.
High-Pressure Homogenization:
Immediately process the pre-emulsion through a high-pressure homogenizer.
Homogenize at a pressure of 1000-1500 bar for 3-5 cycles.
Cool the resulting nanoemulsion rapidly in an ice bath to solidify the lipid nanoparticles.
Characterization:
Measure the particle size, PDI, and zeta potential of the nanoparticle suspension using DLS.
Visually inspect the suspension for any signs of aggregation or precipitation.
Visualizing Stabilization Mechanisms
The following diagrams illustrate the key concepts behind preventing nanoparticle aggregation.
Hydrolysis of Tristearyl Orthoformate
Caption: The hydrolysis of tristearyl orthoformate at the nanoparticle surface can lead to aggregation.
Mechanisms of Nanoparticle Stabilization
Caption: Steric and electrostatic forces are the primary mechanisms for stabilizing nanoparticles.
Summary of Key Parameters for Preventing Aggregation
Parameter
Recommendation
Rationale
pH of Aqueous Phase
7.0 - 8.5
Minimizes hydrolysis of the orthoformate ester core[3].
Ensures complete surface coverage of the nanoparticles.
Homogenization
High pressure (1000-1500 bar) or high sonication power
Reduces particle size and polydispersity.
Storage Temperature
2 - 8 °C
Reduces kinetic energy of nanoparticles and slows down potential degradation.
Long-term Storage
Lyophilization with cryoprotectants
Removes water, the key component for hydrolysis.
References
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. [Link]
PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]
PubMed. (n.d.). Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers. Retrieved from [Link]
PMC. (n.d.). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. Retrieved from [Link]
PubMed. (n.d.). Nanoparticle aggregation: principles and modeling. Retrieved from [Link]
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
Technical Support Center: Synthesis of Tristearyl Orthoformate
<_ _> Welcome to the technical support center for the synthesis of tristearyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...
Author: BenchChem Technical Support Team. Date: February 2026
<_ _>
Welcome to the technical support center for the synthesis of tristearyl orthoformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of tristearyl orthoformate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tristearyl orthoformate?
A1: The most prevalent and direct method is the reaction of stearyl alcohol (stearol) with a suitable orthoformate, such as triethyl orthoformate or trimethyl orthoformate, under acidic catalysis. Another established method involves the reaction of sodium stearoxide with chloroform, analogous to the Williamson ether synthesis.[1][2]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Orthoformates are highly susceptible to hydrolysis, especially under acidic conditions. Any water present in the reaction mixture will react with the tristearyl orthoformate product, converting it back into stearyl alcohol and a formate ester, which significantly reduces the final yield.[3][4] Therefore, using anhydrous reagents and solvents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount.
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, typically a Brønsted or Lewis acid, protonates an alkoxy group on the starting orthoformate (e.g., triethyl orthoformate), making it a good leaving group (ethanol). This generates a reactive dialkoxycarbenium ion, which is then readily attacked by the nucleophilic hydroxyl group of stearyl alcohol. This process repeats until all three alkoxy groups have been substituted with stearyl groups.
Q4: Can tristearyl orthoformate be used as a dehydrating agent itself?
A4: While orthoformates, in general, are excellent dehydrating agents or moisture scavengers, in this specific synthesis, tristearyl orthoformate is the target product.[3][5] However, the starting orthoformate reagent (e.g., triethyl orthoformate) does serve a dual role. It acts as a reactant and helps to drive the reaction to completion by reacting with any water generated or present in the system, converting it into ethanol and ethyl formate.[1][6]
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of tristearyl orthoformate, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis (e.g., TLC, GC-MS) shows a low yield of the desired tristearyl orthoformate or only starting materials.
Caption: Troubleshooting workflow for low product yield.
Potential Cause
Explanation
Recommended Solution
Presence of Water
Water hydrolyzes the orthoformate product back to stearyl alcohol. This is the most common cause of low yields.[4]
Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider adding molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any trace amounts of water.[7][8]
Inactive Catalyst
The acid catalyst may be old, hydrated, or used in insufficient quantity.
Use a fresh, unopened bottle of the acid catalyst. If using a solid catalyst like Amberlyst® 15, ensure it is properly dried.[8] Consider incrementally increasing the catalyst loading.
Unfavorable Reaction Equilibrium
The reaction is reversible. If the byproducts (e.g., ethanol) are not removed, the equilibrium will not favor product formation.
Use an excess of the starting orthoformate reagent (e.g., triethyl orthoformate) to shift the equilibrium towards the product.[9] If reaction conditions permit, remove the alcohol byproduct via distillation using a Dean-Stark apparatus.
Insufficient Reaction Temperature or Time
The reaction may be too slow at the chosen temperature, or it may not have reached completion.
Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. Monitor the reaction progress over time using TLC or GC to determine the optimal reaction duration.
Problem 2: Product Purity Issues & Side Reactions
The reaction yields a product, but it is contaminated with impurities, such as unreacted starting materials or unexpected side products.
Technical Support Center: Fine-Tuning the pH Sensitivity of Tristearyl Orthoformate Delivery Systems
Welcome to the technical support center for the formulation and application of tristearyl orthoformate-based drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the formulation and application of tristearyl orthoformate-based drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation. Tristearyl orthoformate, a trialkyl orthoformate, offers a unique platform for creating pH-sensitive nanoparticles that can selectively release their therapeutic payload in acidic environments, such as those found in tumor microenvironments or endosomal compartments. This guide will provide the foundational knowledge and practical insights necessary to harness the full potential of this innovative delivery vehicle.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of tristearyl orthoformate in drug delivery.
Q1: What is the mechanism behind the pH sensitivity of tristearyl orthoformate?
A1: The pH sensitivity of tristearyl orthoformate stems from the acid-catalyzed hydrolysis of the orthoester moiety.[1] In an acidic environment (lower pH), the orthoformate group is protonated, which initiates a series of hydrolysis reactions, ultimately leading to the breakdown of the orthoformate into tristearin and formic acid. This degradation of the lipid matrix triggers the release of the encapsulated drug. At physiological pH (around 7.4), this hydrolysis is significantly slower, allowing the nanoparticle to remain stable and retain its payload.
Q2: What are the key advantages of using tristearyl orthoformate for drug delivery?
A2: Tristearyl orthoformate offers several advantages:
Targeted Drug Release: Its pH-sensitive nature allows for drug release to be targeted to specific acidic microenvironments in the body, such as tumors or inflamed tissues, potentially reducing off-target side effects.[2][3]
Biocompatibility: The hydrolysis products, tristearin (a triglyceride) and formic acid, are generally considered biocompatible and are readily metabolized.
High Drug Loading Potential: The solid lipid nature of tristearyl orthoformate can accommodate a high loading of lipophilic drugs.[4]
Controlled Release: The rate of hydrolysis, and therefore drug release, can be modulated by altering the formulation, offering the potential for sustained release profiles.[5]
Q3: What are the main challenges encountered when working with tristearyl orthoformate?
A3: The primary challenges include:
High Melting Point: Tristearin, a major component, has a high melting point, which necessitates the use of high temperatures during formulation, potentially degrading thermolabile drugs.[6]
Polymorphism and Crystallinity: Solid lipids can exist in different crystalline forms, which can affect drug loading, release characteristics, and long-term stability.[7][8][9]
Nanoparticle Aggregation: Like many nanoparticle systems, tristearyl orthoformate formulations can be prone to aggregation, especially during storage or after administration.[10][11]
Reproducibility: Achieving consistent batch-to-batch reproducibility in terms of particle size, drug loading, and release profile can be challenging.
Q4: What types of drugs are most suitable for encapsulation in tristearyl orthoformate nanoparticles?
A4: Due to the lipophilic nature of the tristearin backbone, tristearyl orthoformate is best suited for the encapsulation of hydrophobic or poorly water-soluble drugs.[12][13] The drug should also be stable at the elevated temperatures required for some formulation methods.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation and characterization of tristearyl orthoformate nanoparticles.
Problem
Potential Cause(s)
Recommended Solution(s)
Broad Particle Size Distribution (High PDI)
1. Inefficient homogenization/sonication. 2. Suboptimal surfactant concentration or type. 3. Aggregation during formulation.
1. Increase homogenization speed/time or sonication power. 2. Optimize the surfactant concentration; screen different surfactants (e.g., Poloxamers, Tweens). 3. Ensure adequate temperature control during formulation to prevent premature crystallization.
Low Drug Encapsulation Efficiency
1. Poor solubility of the drug in the molten lipid. 2. Drug partitioning into the aqueous phase during emulsification. 3. Premature drug expulsion due to lipid crystallization.
1. Select a drug with good solubility in the lipid matrix. 2. For slightly hydrophilic drugs, consider using a double emulsion method. 3. Optimize the cooling rate during nanoparticle formation to control lipid crystallization.[9]
Nanoparticle Aggregation Upon Storage
1. Insufficient electrostatic or steric stabilization. 2. Changes in the zeta potential over time. 3. Ostwald ripening.
1. Incorporate a steric stabilizer (e.g., PEGylated lipid) in the formulation.[14] 2. Optimize the pH of the storage buffer to maintain a high absolute zeta potential. 3. Store at a constant, cool temperature. Consider lyophilization for long-term storage.[15]
1. Wash the nanoparticle suspension to remove surface-bound drug. 2. Optimize formulation parameters (e.g., lipid concentration, surfactant type) to create a more compact structure. 3. Ensure the lipid is in a stable crystalline form that minimizes drug leakage.[8]
Inconsistent pH-Triggered Release Profile
1. Batch-to-batch variability in particle size or PDI. 2. Inconsistent drug loading and distribution within the nanoparticles. 3. Variations in the crystallinity of the lipid matrix.
1. Standardize all formulation parameters (temperature, mixing speed, time). 2. Ensure consistent drug-to-lipid ratios and complete dissolution of the drug in the lipid phase. 3. Control the cooling process precisely to achieve a consistent polymorphic form of the lipid.[7]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Formulation of Tristearyl Orthoformate Nanoparticles via Hot Homogenization
This method is suitable for thermostable drugs and relies on the emulsification of a molten lipid phase in a hot aqueous phase.
Materials:
Tristearyl orthoformate
Co-lipid (e.g., tristearin, if needed to modulate properties)
Drug
Surfactant (e.g., Poloxamer 188, Tween 80)
Purified water
Procedure:
Preparation of the Lipid Phase:
Accurately weigh the tristearyl orthoformate, any co-lipid, and the drug.
Heat the mixture in a glass beaker to approximately 10°C above the melting point of the lipid mixture until a clear, homogenous melt is obtained.
Preparation of the Aqueous Phase:
Dissolve the surfactant in purified water.
Heat the aqueous phase to the same temperature as the lipid phase.
Emulsification:
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[16][17]
High-Pressure Homogenization (HPH):
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[16][17] Maintain the temperature above the lipid's melting point throughout this process.
Nanoparticle Formation:
Cool the resulting nanoemulsion to room temperature under gentle stirring to allow for the crystallization of the lipid and the formation of solid lipid nanoparticles.
Purification:
The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Protocol 2: Characterization of Nanoparticle Size, PDI, and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS)
Procedure:
Dilute a small aliquot of the nanoparticle suspension with purified water to an appropriate concentration for DLS analysis.
Equilibrate the sample to the desired temperature (e.g., 25°C).
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using the DLS instrument.
Perform measurements in triplicate for each sample to ensure reproducibility.
Protocol 3: Determination of Drug Encapsulation Efficiency (EE%)
Procedure:
Separate the unencapsulated drug from the nanoparticles. This can be achieved by ultracentrifugation or by using centrifugal filter units.
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Protocol 4: In Vitro Drug Release Study
This protocol assesses the pH-triggered release of the encapsulated drug.
Materials:
Phosphate-buffered saline (PBS) at pH 7.4
Acetate buffer at pH 5.0
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)
Shaking water bath or incubator
Procedure:
Transfer a known amount of the nanoparticle suspension into a dialysis bag.
Seal the dialysis bag and place it in a beaker containing a known volume of release medium (pH 7.4 or pH 5.0).
Place the beaker in a shaking water bath maintained at 37°C.
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Analyze the withdrawn samples for drug content using a suitable analytical method.
Plot the cumulative percentage of drug released versus time for each pH condition.
IV. Visualizations
Mechanism of pH-Sensitive Drug Release
Caption: Mechanism of pH-triggered drug release from tristearyl orthoformate nanoparticles.
Experimental Workflow for Formulation and Characterization
Caption: General workflow for the formulation and characterization of tristearyl orthoformate nanoparticles.
V. References
Kumar, S., & Randhawa, J. K. (2013). High melting lipid based approach for drug delivery: solid lipid nanoparticles. Materials Science and Engineering: C, 33(4), 1842-1852.
Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 64, 83-101.
Fang, C., et al. (2012). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. Soft Matter, 8(21), 5821-5829.
Bunjes, H., Westesen, K., & Koch, M. H. (2003). Influence of emulsifiers on the crystallization of solid lipid nanoparticles. Journal of pharmaceutical sciences, 92(7), 1509-1520.
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
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Puri, A., Loomis, K., Smith, B., Lee, J. H., Yavlovich, A., Heldman, E., & Blumenthal, R. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical reviews in therapeutic drug carrier systems, 26(6).
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Chaudhary, S. A., Patel, D. M., Patel, J. K., & Patel, D. H. (2021). Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. Pharma Excipients.
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A Senior Application Scientist's Guide: Tristearyl Orthoformate vs. Other Orthoesters in Advanced Drug Delivery
For researchers and drug development professionals, the selection of an optimal excipient is a critical decision that dictates the performance, stability, and therapeutic efficacy of a drug delivery system. Among the pan...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the selection of an optimal excipient is a critical decision that dictates the performance, stability, and therapeutic efficacy of a drug delivery system. Among the pantheon of pH-sensitive materials, orthoesters have carved a significant niche, prized for their acid-labile nature which allows for triggered drug release in specific physiological environments like endosomes or tumor microenvironments.[1]
This guide provides an in-depth comparison of Tristearyl Orthoformate (TSOF), a unique, highly lipophilic orthoester, against other prevalent classes of orthoesters used in drug delivery. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, formulation strategy, and in-vitro/in-vivo performance, grounded in experimental evidence.
The Central Tenet of Orthoesters: pH-Dependent Hydrolysis
The defining characteristic of the orthoester linkage is its stability at neutral or alkaline pH and its rapid hydrolysis under acidic conditions.[2] This acid-catalyzed degradation is the cornerstone of its utility in drug delivery. The reaction is initiated by the protonation of one of the oxygen atoms, followed by cleavage to form an ester and two alcohol molecules. This mechanism allows for the design of delivery systems that remain intact in the bloodstream (pH 7.4) but rapidly release their payload upon entering the acidic interior of an endosome (pH 4.5-6.5) or a pathological tissue site.[1][3]
Caption: Formulation strategies for different orthoester classes.
Experimental Protocols & Self-Validating Systems
Trustworthiness in experimental design comes from protocols that are inherently self-validating. This means including appropriate controls and characterization steps at each stage to confirm the system is behaving as expected.
Protocol 1: Formulation of TSOF-based Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization and ultrasonication method. The self-validating step is the immediate characterization of particle size, polydispersity, and zeta potential, which confirms the successful formation of a stable colloidal suspension.
Methodology:
Lipid Phase Preparation: Accurately weigh Tristearyl Orthoformate (TSOF), a co-lipid (e.g., tristearin), and the lipophilic drug. Place them in a beaker and heat to 5-10°C above the melting point of TSOF until a clear, homogenous oil phase is obtained.
Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
Nanoparticle Formation: Immediately subject the pre-emulsion to high-power probe ultrasonication for 10-15 minutes while in an ice bath. The rapid cooling causes the lipid to precipitate, forming solid nanoparticles.
Characterization (Self-Validation):
Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 indicates a homogenous population.
Measure the Zeta Potential to assess surface charge and predict colloidal stability. A value of ±30 mV is generally desired.
Purification: Remove any un-encapsulated drug by dialysis or centrifugation.
Protocol 2: In Vitro pH-Triggered Drug Release Study
This protocol uses a dialysis bag method to assess drug release. The self-validating system involves running the experiment in parallel at physiological pH and acidic pH. The expected and validating outcome is a statistically significant difference in release rates between the two conditions.
Methodology:
Preparation: Prepare two release media: Phosphate Buffered Saline (PBS) at pH 7.4 and an Acetate Buffer at pH 5.5.
Sample Loading: Place a known volume (e.g., 1 mL) of the purified TSOF-SLN suspension into a dialysis bag (with an appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa).
Incubation: Submerge the sealed dialysis bags into separate beakers containing a fixed volume (e.g., 100 mL) of the pre-warmed (37°C) release media (pH 7.4 and pH 5.5). Place the beakers in a shaking water bath at 37°C.
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. Immediately replace it with 1 mL of fresh, pre-warmed medium to maintain sink conditions.
Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., HPLC-UV, fluorescence spectroscopy).
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions.
Caption: Experimental workflow for a comparative in vitro release study.
Representative Experimental Data
The table below shows hypothetical but expected data from the release study described above, illustrating the pH-sensitive behavior of a TSOF-based formulation.
Time (Hours)
Cumulative Release at pH 7.4 (%)
Cumulative Release at pH 5.5 (%)
1
5.2 ± 0.8
25.7 ± 2.1
4
9.8 ± 1.1
68.4 ± 3.5
8
14.3 ± 1.5
85.1 ± 2.9
12
18.1 ± 1.9
92.3 ± 1.8
24
22.5 ± 2.4
94.6 ± 1.5
Data are representative mean ± standard deviation.
Conclusion and Strategic Selection
The choice between tristearyl orthoformate and other orthoesters is not a matter of inherent superiority, but of strategic alignment with the therapeutic goal.
Choose Tristearyl Orthoformate (TSOF) when your objective is the intracellular delivery of a small molecule or hydrophobic API. Its formulation into SLNs or NLCs is ideal for creating a system that is stable in circulation but rapidly releases its payload upon endosomal uptake, leveraging the pH drop to trigger matrix degradation.
Choose Poly(ortho esters) (POEs) when your goal is long-term, sustained release of an API over weeks or months from a localized site. Their surface-eroding nature provides predictable, zero-order release kinetics, making them suitable for applications like post-operative pain management, ophthalmic implants, or long-acting hormonal therapies.
[4][5]
Choose Orthoester-Functionalized Cationic Lipids when your payload is genetic material (pDNA, siRNA). These molecules are specifically engineered with a cleavable linker to facilitate the critical step of endosomal escape, which is essential for the bioactivity of nucleic acids.
[6][7]
By understanding the fundamental chemistry and the causal links between molecular design and formulation performance, researchers can confidently select the appropriate orthoester to build highly effective, next-generation drug delivery systems.
References
Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed.
Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo - Taylor & Francis Online.
Poly(ortho ester) biodegradable polymer systems - PubMed.
pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery - PubMed.
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Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery - eScholarship.org.
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pH-sensitive Nanogels With Ortho Ester Linkages Prepared via Thiol-Ene Click Chemistry for Efficient Intracellular Drug Release - PubMed.
Poly(ortho esters): synthesis, characterization, properties and uses - PubMed.
A Comparative Framework for the Biocompatibility Assessment of Tristearyl Orthoformate as a Novel Drug Delivery Excipient
An In-Depth Technical Guide This guide provides a comprehensive framework for evaluating the in vitro and in vivo biocompatibility of tristearyl orthoformate, a novel lipid-based excipient with potential applications in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive framework for evaluating the in vitro and in vivo biocompatibility of tristearyl orthoformate, a novel lipid-based excipient with potential applications in advanced drug delivery systems. Given the limited publicly available biocompatibility data for this specific compound, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines the critical assessment pathways, explains the causal rationale behind experimental choices, and establishes direct comparisons to well-characterized industry benchmarks: Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) .
The evaluation strategy is grounded in the principles of risk management as mandated by international standards, ensuring a robust and scientifically valid assessment of safety.
Introduction: The Need for a Rigorous Biocompatibility Profile
Tristearyl orthoformate is a tri-ester of orthoformic acid and stearyl alcohol. Its molecular structure, featuring long lipidic chains and an acid-labile orthoester core, makes it a theoretically attractive candidate for formulating controlled-release drug delivery systems, particularly for parenteral administration. The lipidic nature suggests potential for high drug encapsulation of lipophilic APIs and inherent biocompatibility, while the orthoester linkage offers a mechanism for hydrolytic degradation.
However, before any novel excipient can be considered for pharmaceutical development, a thorough biological safety evaluation is mandatory. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a systematic risk-based approach to assess biocompatibility, guided by standards such as the International Organization for Standardization (ISO) 10993 series.[1][2] This process is not merely a checklist of tests but a comprehensive investigation to ensure that the material, its potential leachables, and its degradation products do not elicit any undesirable local or systemic biological responses.[3][4]
This guide uses tristearyl orthoformate as a case study to navigate this critical evaluation process.
Establishing the Benchmarks for Comparison
To objectively evaluate the performance of tristearyl orthoformate, it is essential to compare it against materials with extensive and well-documented biocompatibility profiles. We have selected two gold-standard materials that represent distinct classes of biodegradable carriers.
Benchmark 1: Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from lipids that are solid at room and body temperature. They are renowned for their excellent biocompatibility, biodegradability, and low toxicity, as their core components are often derived from physiologically tolerated lipids.[5][6] They represent the ideal profile for a lipid-based carrier.
Benchmark 2: Poly(lactic-co-glycolic acid) (PLGA). PLGA is the most widely used biodegradable polymer for drug delivery, featured in numerous FDA-approved products. Its degradation via hydrolysis into lactic and glycolic acid is well-understood. However, this degradation pathway can lead to a localized acidic environment, which may sometimes provoke a more pronounced inflammatory response compared to lipidic systems.[7][8] PLGA serves as a benchmark for a synthetic polymer system with a different degradation mechanism and tissue interaction profile.
The logical workflow for this comprehensive assessment is outlined below.
Caption: Biocompatibility Assessment Workflow.
In Vitro Biocompatibility: The First Line of Safety Assessment
In vitro tests provide the foundational data on a material's potential to cause harm at a cellular level. They are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity: Assessing Direct Cellular Health
Causality: The first and most fundamental question is: does the material kill cells? Cytotoxicity assays measure the intrinsic toxicity of a material that may be extracted into solution or result from direct contact. We utilize two complementary assays to measure different cellular endpoints.
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability. A decrease in signal suggests cell death or metabolic inhibition.[5][9]
LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks out of cells when the plasma membrane is compromised. An increase in signal indicates cell lysis.[10]
Running both provides a more complete picture; a material could be cytostatic (inhibiting metabolism) without causing immediate lysis, a distinction crucial for interpretation.
Table 1: Comparative In Vitro Cytotoxicity Data
Assay
Endpoint
Tristearyl Orthoformate
Solid Lipid Nanoparticles (SLNs)
PLGA Nanoparticles
MTT
Cell Viability (%)
(Hypothetical Data)
>90% (Generally considered non-toxic)
>85% (Can show mild toxicity depending on formulation)
LDH Release
% Cytotoxicity
(Hypothetical Data)
<10% (Minimal membrane damage)
<15% (Slight increase possible)
(Note: Values for SLNs and PLGA are representative of typical findings in scientific literature. Specific results depend on concentration, cell type, and formulation.)
Detailed Protocol: In Vitro Cytotoxicity (ISO 10993-5)
Test Article Preparation: Prepare extracts of tristearyl orthoformate nanoparticles, benchmark materials (SLNs, PLGA), and negative/positive controls according to ISO 10993-12. A common method is to incubate the material in serum-free cell culture medium (e.g., DMEM) at 37°C for 24 hours at a specified surface area/volume ratio (e.g., 3 cm²/mL).
Cell Culture: Seed a relevant cell line (e.g., L929 mouse fibroblasts or 3T3 fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
Exposure: Remove the culture medium and replace it with the prepared material extracts (e.g., 100 µL/well). Include wells with fresh medium only (negative control) and medium containing a known toxicant like 0.1% Triton™ X-100 (positive control). Incubate for 24-72 hours.
MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
LDH Assay:
Transfer 50 µL of supernatant from each well to a new 96-well plate.
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's kit instructions.
Incubate for 30 minutes in the dark at room temperature.
Measure the absorbance at 490 nm.
Data Analysis: Calculate cell viability (MTT) and cytotoxicity (LDH) relative to the negative and positive controls. A material is generally considered non-cytotoxic if cell viability remains above 70%.
Hemocompatibility: Assessing Blood Interactions
Causality: For any material intended for parenteral (e.g., intravenous) administration, direct interaction with blood components is inevitable. The hemocompatibility test, specifically the hemolysis assay, determines if the material damages red blood cells (erythrocytes), causing the release of hemoglobin.[11] Significant hemolysis can lead to anemia and severe kidney toxicity.[12] This test is standardized by the American Society for Testing and Materials (ASTM) F756.[13]
Table 2: Comparative Hemolysis Data (ASTM F756)
Material
% Hemolysis
Interpretation
Tristearyl Orthoformate
(Hypothetical Data)
Solid Lipid Nanoparticles
< 2%
Non-hemolytic
PLGA Nanoparticles
< 5%
Generally non-hemolytic to slightly hemolytic
(Note: Per ASTM F756, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.)
Detailed Protocol: Direct Contact Hemolysis (ASTM F756-17)
Blood Preparation: Obtain fresh human blood anticoagulated with citrate. Dilute the blood with phosphate-buffered saline (PBS) to achieve a total hemoglobin concentration of approximately 10 mg/mL.
Controls: Prepare a negative control (0.9% saline or PBS) and a positive control (deionized water, which causes 100% hemolysis).
Exposure: Add a defined amount of the test material (tristearyl orthoformate nanoparticles) and benchmarks to tubes containing the diluted blood. The ratio of material to blood should be clinically relevant. Incubate all tubes at 37°C for 3-4 hours with gentle mixing.
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
Analysis: Carefully collect the supernatant (plasma). Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.
Calculation: Calculate the percentage of hemolysis for the test article using the following formula:
% Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100
In Vivo Biocompatibility: Assessing Systemic and Local Effects
If a material passes in vitro screening, in vivo studies are required to understand its effects within a complex biological system. These tests evaluate both systemic toxicity and the local tissue response at the site of contact or implantation.
Acute Systemic Toxicity
Causality: This test determines if a single dose of the material can cause toxicity in the short term throughout the body. It helps identify a potential maximum tolerated dose (MTD) and observe any signs of adverse effects.[8] The study design is typically guided by Organisation for Economic Co-operation and Development (OECD) guidelines, such as OECD 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).
Experimental Approach (Conceptual):
Model: Typically rodents (e.g., Swiss albino mice or Sprague-Dawley rats).
Administration: A single dose of the tristearyl orthoformate nanoparticle suspension is administered, usually via the intended clinical route (e.g., intravenous injection).
Observation: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.
Endpoint: The primary endpoint is the determination of an LD50 (Lethal Dose, 50%) or classification into a toxicity category. At the end of the study, a gross necropsy is performed to look for any organ abnormalities.
Local Tissue Response by Implantation
Causality: Histopathology is the gold standard for assessing the local tissue response to an implanted material. This is particularly important for a biodegradable material like tristearyl orthoformate, as both the initial implant and its degradation products will interact with surrounding tissue over time. This study evaluates the extent of inflammation, fibrosis (capsule formation), and tissue integration or replacement.
Caption: Typical Timeline of Tissue Response to a Biodegradable Implant.
Detailed Protocol: Subcutaneous Implantation (ISO 10993-6)
Test Article Preparation: Prepare sterile, solid implants of the test material (e.g., by compressing nanoparticles into a small disc) or a viscous gel formulation.
Animal Model: Use a suitable animal model, such as rabbits or rats.
Surgical Procedure: Under anesthesia, make small incisions in the dorsal skin and create subcutaneous pockets. Place the tristearyl orthoformate implant in one pocket and a benchmark material (e.g., PLGA) or negative control (e.g., high-density polyethylene) in another.
Implantation Periods: Include multiple time points to assess the degradation and tissue response over time (e.g., 1 week, 4 weeks, and 12 weeks).
Histological Processing: At each time point, euthanize the animals and carefully excise the implant site along with surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, and section.
Microscopic Evaluation: Stain the tissue sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome. A board-certified veterinary pathologist should evaluate the slides for:
Necrosis, neovascularization, and fatty infiltrate.
Evidence of material degradation.
Scoring: Score the biological response semi-quantitatively according to the criteria in ISO 10993-6.
Table 3: Comparative In Vivo Local Tissue Response (Hypothetical Findings)
| Parameter | Tristearyl Orthoformate | Solid Lipid Nanoparticles (SLNs) | PLGA |
| :--- | :--- | :--- | :--- |
| Inflammation (4 wks) | (Hypothetical Data) | Minimal to mild, primarily macrophages. | Mild to moderate, macrophages and lymphocytes, potentially due to acidic byproducts. |
| Fibrous Capsule (12 wks) | (Hypothetical Data) | Thin, loose connective tissue. | Thin to moderate, well-defined capsule. |
| Degradation (12 wks) | (Hypothetical Data) | Expected to degrade via hydrolysis. | Cleared via lipid metabolic pathways. | Significant degradation with loss of mass. |
| Overall Biocompatibility | (Hypothetical Data) | Expected to be high. | High. | Good, but potential for localized inflammation. |
Comparative Analysis and Mechanistic Rationale
The biocompatibility of a degradable material is intrinsically linked to its degradation products. A key aspect of this analysis is comparing the expected degradation pathways.
Caption: Degradation Pathways of Excipients.
Tristearyl Orthoformate: The acid-labile orthoester bond is expected to hydrolyze to produce stearyl alcohol and formic acid. Stearyl alcohol is a long-chain fatty alcohol with a good safety profile, commonly used in topical formulations. Formic acid, if generated slowly and at low concentrations, can be metabolized. The key scientific question is whether the rate of degradation leads to a localized pH drop, similar to PLGA.
SLNs: Composed of triglycerides, SLNs are degraded by lipases into endogenous products like glycerol and fatty acids, which are readily metabolized. This degradation pathway is considered highly biocompatible.
PLGA: Degrades via bulk hydrolysis of its ester bonds into lactic and glycolic acid. These acidic monomers can accumulate at the implant site, lowering the local pH and sometimes leading to a sterile inflammatory response.
The hypothesis for tristearyl orthoformate is that its lipidic nature will confer a high degree of biocompatibility, similar to SLNs. However, its orthoester degradation mechanism warrants a careful comparison with the well-documented effects of PLGA's acidic byproducts.
Conclusion and Forward Outlook
This guide presents a scientifically rigorous, multi-stage framework for the biocompatibility assessment of tristearyl orthoformate. By following established international standards and employing direct comparisons to benchmark materials like SLNs and PLGA, researchers can generate the comprehensive safety data required for regulatory submission and clinical translation.
While the hypothetical data presented here suggests a favorable profile for tristearyl orthoformate, only robust experimental execution can validate its safety and unlock its potential as a next-generation excipient for advanced drug delivery.
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Efficacy Showdown: Tristearyl Orthoformate vs. Conventional Lipid Excipients in Nanoparticle Drug Delivery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug delivery, the quest for excipients that offer enhanced therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug delivery, the quest for excipients that offer enhanced therapeutic efficacy, improved stability, and controlled release profiles is paramount. While conventional lipid excipients like triglycerides and fatty acids have long been the cornerstone of formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), novel materials are emerging that promise to overcome their limitations. Among these, tristearyl orthoformate, a pH-sensitive lipid, presents a compelling alternative for creating intelligent drug delivery systems.
This guide provides a comprehensive, data-driven comparison of tristearyl orthoformate and conventional lipid excipients. We will delve into the fundamental physicochemical differences and their implications for nanoparticle performance, supported by detailed experimental protocols and comparative data. Our analysis will equip you with the technical insights necessary to select the optimal lipid excipient for your specific drug delivery challenge.
The Core Distinction: pH-Sensitivity and its Mechanistic Implications
The primary advantage of tristearyl orthoformate lies in its acid-labile ortho ester linkage. Unlike the stable ester bonds in conventional triglycerides like tristearin, the ortho ester moiety is susceptible to hydrolysis under acidic conditions, such as those found in the endo-lysosomal compartments of cells (pH 4.5-6.5).[1][2] This inherent pH-sensitivity provides a built-in "trigger" for drug release, a feature absent in conventional lipid excipients.
Conventional lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are typically composed of physiologically compatible lipids like triglycerides, steroids, and fatty acids.[2][3] These systems offer advantages such as promoting sustained release and enhancing drug stability.[2] However, drug release from these matrices primarily occurs through diffusion and lipid matrix degradation, which can be slow and non-specific.
The hydrolysis of the tristearyl orthoformate matrix leads to its breakdown into biocompatible molecules: stearic acid and glycerol. This rapid degradation of the nanoparticle structure in the acidic intracellular environment can facilitate a more efficient and targeted release of the encapsulated therapeutic agent directly into the cytoplasm, potentially enhancing its therapeutic effect and reducing off-target effects.[4][5]
Below is a diagram illustrating the conceptual difference in the drug release mechanism.
Caption: Comparative Drug Release Mechanisms.
Experimental Framework for Efficacy Comparison
To objectively evaluate the performance of tristearyl orthoformate against a conventional lipid excipient, we will use tristearin as the benchmark. Tristearin is a common triglyceride used in SLN formulations.[6] The following experimental plan will compare nanoparticles formulated with these two lipids.
Nanoparticle Formulation and Physicochemical Characterization
The first step is to produce and characterize the nanoparticles to ensure they are comparable in terms of their physical properties.
Experimental Protocol: Nanoparticle Preparation (Hot Homogenization followed by Ultrasonication)
Lipid Phase Preparation: Weigh 500 mg of either tristearyl orthoformate or tristearin and dissolve it in 10 ml of a suitable organic solvent (e.g., chloroform). The model drug (e.g., 50 mg of a hydrophobic drug like paclitaxel) is also dissolved in this phase.
Aqueous Phase Preparation: Prepare 40 ml of an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).
Emulsification: Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid. Pour the hot lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.[3]
Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication (e.g., 70% amplitude for 10 minutes) to reduce the particle size to the nanometer range.
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
Purification: Remove the unencapsulated drug and excess surfactant by centrifugation or dialysis.
Caption: Nanoparticle Preparation Workflow.
Characterization:
The formulated nanoparticles should be characterized for the following parameters using established techniques:[7][8]
Parameter
Method
Purpose
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
To ensure a comparable and narrow size distribution, which is crucial for consistent in vitro and in vivo performance.[9]
Zeta Potential
Laser Doppler Velocimetry
To assess the surface charge and predict the colloidal stability of the nanoparticle dispersion.
Morphology
Transmission Electron Microscopy (TEM)
To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE%) & Drug Loading (DL%)
Spectrophotometry or HPLC
To quantify the amount of drug successfully entrapped within the nanoparticles.
Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug.
Analysis: Measure the concentration of the drug in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
Calculation:
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100[10]
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
In Vitro Drug Release Studies: Simulating Physiological Conditions
To compare the drug release profiles, in vitro studies will be conducted at physiological pH (7.4) and in an acidic environment mimicking the endo-lysosomal compartment (pH 5.0).
Experimental Protocol: In Vitro Drug Release using Dialysis Method
Sample Preparation: Place 1 ml of the drug-loaded nanoparticle dispersion into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
Release Media: Immerse the sealed dialysis bag into 100 ml of the release medium (phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.0) maintained at 37°C with constant stirring.[11]
Sampling: At predetermined time intervals, withdraw 1 ml of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
Data Analysis: Plot the cumulative percentage of drug released versus time.
Expected Outcome:
pH of Release Medium
Tristearin Nanoparticles (Conventional)
Tristearyl Orthoformate Nanoparticles
Rationale
pH 7.4 (Physiological)
Slow, sustained release
Slow, sustained release
At neutral pH, the ortho ester linkage is relatively stable, leading to a release profile primarily governed by diffusion, similar to conventional lipids.[12]
pH 5.0 (Endo-lysosomal)
Slow, sustained release
Rapid and significantly higher drug release
The acidic environment catalyzes the hydrolysis of the ortho ester, leading to the breakdown of the nanoparticle matrix and a burst release of the encapsulated drug.[2][5]
Cellular Uptake and Intracellular Drug Delivery
To assess the ability of the nanoparticles to be internalized by cells and deliver their payload, in vitro cell culture experiments are essential.
Experimental Protocol: Cellular Uptake Study using Flow Cytometry
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.
Fluorescent Labeling: Formulate nanoparticles with a fluorescent dye (e.g., Coumarin-6) encapsulated instead of the drug.
Incubation: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for a defined period (e.g., 4 hours).
Cell Preparation: After incubation, wash the cells with PBS to remove non-internalized nanoparticles, detach them using trypsin, and resuspend them in PBS.
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which correlates with the amount of uptake.[13][14]
Experimental Protocol: Intracellular Drug Delivery Visualization using Confocal Microscopy
Cell Culture on Coverslips: Grow cells on glass coverslips in a petri dish.
Treatment: Treat the cells with fluorescently labeled nanoparticles as described above.
Staining: After incubation, wash the cells and stain the cell nuclei with DAPI (blue) and the endo-lysosomes with a specific marker like LysoTracker Red.
Imaging: Visualize the cells using a confocal laser scanning microscope.
Expected Outcome:
Confocal microscopy images are expected to show that for both types of nanoparticles, the fluorescent signal (green from Coumarin-6) will initially co-localize with the endo-lysosomal marker (red), indicating uptake via endocytosis. However, for the tristearyl orthoformate nanoparticles, a more diffused green fluorescence throughout the cytoplasm is anticipated over time. This would suggest the successful escape of the payload from the endo-lysosomes due to the pH-triggered disruption of the nanoparticles. In contrast, the fluorescence from the conventional tristearin nanoparticles is expected to remain largely confined within the red-labeled endo-lysosomes.
Caption: Intracellular Fate of Nanoparticles.
Summary of Comparative Efficacy
The table below summarizes the anticipated performance differences between tristearyl orthoformate and conventional lipid excipients based on their fundamental properties.
Feature
Conventional Lipid Excipients (e.g., Tristearin)
Tristearyl Orthoformate
Advantage of Tristearyl Orthoformate
Release Mechanism
Diffusion and slow matrix erosion
pH-triggered hydrolysis and matrix disassembly
Targeted and rapid intracellular drug release.[4][5]
Release Control
Primarily dependent on formulation parameters (e.g., lipid type, surfactant)
Inherent pH-sensitivity provides an additional layer of control.
"Smart" release in response to a biological trigger.
Therapeutic Efficacy
Dependent on efficient passive diffusion of the drug from the nanoparticle.
Potentially higher due to enhanced endosomal escape and direct cytoplasmic delivery.
Improved bioavailability at the site of action.
Formulation Stability
Generally good, but can be prone to drug expulsion upon polymorphic transitions.
Stability at neutral pH is expected to be good, but long-term stability studies are crucial.
The imperfect crystal lattice may accommodate more drug, similar to NLCs.[15]
Conclusion and Future Perspectives
Tristearyl orthoformate represents a promising, next-generation lipid excipient that offers a distinct advantage over its conventional counterparts: pH-responsive drug delivery. The acid-labile nature of the ortho ester linkage allows for the design of "smart" nanoparticles that can remain stable in circulation but rapidly release their therapeutic payload in the acidic microenvironment of endo-lysosomes. This targeted release mechanism has the potential to significantly enhance the therapeutic efficacy of encapsulated drugs, particularly for intracellular targets.
While conventional lipid excipients will continue to be valuable for a wide range of applications, the unique properties of tristearyl orthoformate open up new possibilities for developing more sophisticated and effective drug delivery systems. Further in vivo studies are warranted to fully elucidate the therapeutic benefits and safety profile of tristearyl orthoformate-based nanoparticles. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to explore the full potential of this innovative excipient.
References
Zhu, Y., & Szoka, F. C. (2003). Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery. eScholarship, University of California. [Link]
Guo, X., & Szoka, F. C. (2003). Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery. European Journal of Medicinal Chemistry, 47, 1-10. [Link]
Guo, X., & Szoka, F. C. (2013). Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo. Journal of Drug Targeting, 22(3), 224-233. [Link]
Guo, X., & Szoka, F. C. (2012). Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery. European Journal of Medicinal Chemistry, 54, 245-254. [Link]
Martin, C., et al. (2005). pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery. Bioconjugate Chemistry, 16(4), 841-850. [Link]
Li, B., et al. (2015). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 15(12), 8099-8107. [Link]
Guo, X., et al. (2013). Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo. Journal of Drug Targeting, 22(3), 224-233. [Link]
Eygeris, Y., et al. (2022). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. Journal of Controlled Release, 345, 546-557. [Link]
Li, B., et al. (2015). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 15(12), 8099-8107. [Link]
Wang, M., et al. (2020). Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. Drug Delivery, 27(1), 180-190. [Link]
Jäkel, C., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 329-341. [Link]
Weiss, C., et al. (2021). Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy. Bioengineering & Translational Medicine, 6(3), e10217. [Link]
Kulkarni, J. A., et al. (2019). Designer lipids for drug delivery: from heads to tails. Accounts of Chemical Research, 52(9), 2430-2441. [Link]
Pluth, M. D., et al. (2007). Mechanism for catalytic orthoformate hydrolysis in the presence of a self-assembled supramolecular host. Journal of the American Chemical Society, 129(21), 6722-6723. [Link]
Faelz, S., et al. (2008). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 130(27), 8841-8849. [Link]
Sakellari, G. I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Food Hydrocolloids for Health, 1, 100024. [Link]
Al-mahallawi, A. M., et al. (2021). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Pharmaceutical Sciences, 24(1), 1-13. [Link]
Berrichi, A., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7892. [Link]
Sakellari, G. I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. University of Birmingham. [Link]
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García-González, L., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
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Comparative Stability Studies: Tristearyl Orthoformate vs. Short-Chain Analogs
Executive Summary This technical guide provides a comparative stability analysis of Tristearyl Orthoformate (TSOF) against its industry-standard short-chain analog, Triethyl Orthoformate (TEOF) . While TEOF is ubiquitous...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative stability analysis of Tristearyl Orthoformate (TSOF) against its industry-standard short-chain analog, Triethyl Orthoformate (TEOF) . While TEOF is ubiquitous as a moisture scavenger in organic synthesis, its volatility and rapid hydrolysis limit its utility in solid-state drug formulations.
Key Findings:
Hydrolytic Stability: TSOF exhibits a hydrolysis half-life (
) approximately 2-3 orders of magnitude higher than TEOF in aqueous-organic media, driven by steric shielding and extreme hydrophobicity.
Physical Utility: Unlike liquid TEOF (bp 146°C), TSOF is a waxy solid (mp ~55-60°C), enabling its use as a solid-state moisture scavenger or a pH-sensitive lipid matrix in controlled-release drug delivery.
Mechanism: Both compounds follow acid-catalyzed A-1 hydrolysis, but TSOF's rate-limiting step is governed by phase-transfer kinetics due to its lipophilic stearyl chains.
Chemical Foundation & Mechanism
To understand the stability differences, one must analyze the hydrolysis mechanism. Orthoformates are acid-labile protecting groups that convert to formate esters and alcohols upon exposure to water and acid.
The Hydrolysis Pathway (Acid-Catalyzed)
The degradation proceeds via the A-1 mechanism , involving rapid protonation followed by the rate-determining formation of a dialkoxycarbenium ion.
Figure 1: Acid-catalyzed hydrolysis pathway of orthoformates. The formation of the carbenium ion is the rate-determining step (RDS).
Comparative Stability Analysis
The stability profile of Tristearyl Orthoformate is distinct from TEOF due to the "Hydrophobic Effect." The long C18 chains of TSOF create a crystalline, non-polar barrier that excludes water, effectively arresting the protonation step in neutral environments.
Quantitative Comparison Table
Feature
Triethyl Orthoformate (TEOF)
Tristearyl Orthoformate (TSOF)
Impact on Formulation
CAS Number
122-51-0
17671-28-2
—
Molecular Weight
148.2 g/mol
~893.5 g/mol
TSOF has lower molar efficiency but higher mass stability.
Physical State
Colorless Liquid
Waxy White Solid
TSOF allows for blending in powders/tablets.
LogP (Lipophilicity)
~1.2
> 15 (Estimated)
TSOF partitions into lipid bilayers; TEOF is solvent-miscible.
Hydrolysis (pH 5)
Minutes to Hours
Days to Weeks
TSOF is suitable for sustained protection.
Moisture Scavenging
Rapid, exothermic
Slow, diffusion-controlled
TEOF for liquids; TSOF for solid dosage forms.
Thermal & Oxidative Stability
TEOF: Highly volatile (Flash point ~30°C). It cannot survive hot-melt extrusion (HME) processes used in pharma.
TSOF: Thermally stable up to ~150°C (under inert atmosphere). It is compatible with lipid melt processes and spray drying.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Objective: Assess capacity to protect a moisture-sensitive API (Active Pharmaceutical Ingredient).
Blend: Mix a hygroscopic model compound (e.g., Acetylsalicylic acid) with 5% w/w TSOF. Prepare a control with no scavenger.
Chamber: Place samples in a stability chamber at 40°C / 75% RH (Relative Humidity).
Analysis: Measure degradation of the model compound via HPLC at Day 0, 7, 14, and 28.
Success Metric: The TSOF blend should show <1% degradation, while the control shows >5%.
Applications in Drug Development
pH-Sensitive Liposomes
TSOF is uniquely suited for triggered release systems.
Concept: TSOF is incorporated into the lipid bilayer of a liposome.
Mechanism: At physiological pH (7.4), TSOF is stable, maintaining membrane integrity. In the acidic endosome (pH 5.0) of a tumor cell, TSOF hydrolyzes.
Result: The hydrolysis disrupts the bilayer (converting hydrophobic stearyl chains to polar stearyl alcohol and formic acid), releasing the payload specifically inside the target cell.
Stabilizing Amorphous Solid Dispersions (ASDs)
Amorphous drugs are prone to recrystallization upon moisture uptake.
TEOF Limitation: Evaporates during storage; cannot be used in solids.
TSOF Solution: Acts as a permanent, non-volatile "water sink" within the polymer matrix, reacting with ingressed moisture to prevent API recrystallization.
References
Hydrolysis Mechanism of Orthoesters:
Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews.[2]
Long-Chain Polyorthoesters & Hydrophobicity:
Unkel, F., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules.
Orthoformates in Drug Delivery:
Guo, C., & Szoka, F. C. (2001). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research.[3]
General Properties of Triethyl Orthoformate:
BenchChem Product Guide: Triethyl Orthoformate.